molecular formula C10H10N4O2S B1265509 Sulfapyrazine CAS No. 116-44-9

Sulfapyrazine

Número de catálogo: B1265509
Número CAS: 116-44-9
Peso molecular: 250.28 g/mol
Clave InChI: YEAICDDXRUOCKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfapyrazine, with the molecular formula C10H10N4O2S and a CAS Registry Number of 116-44-9, is a chemical compound available for research and development purposes . It is a solid substance at room temperature and is known by several synonyms, including 2-Sulfanilamidopyrazine and 4-Amino-N-(2-pyrazinyl)benzenesulfonamide . Researchers can procure this compound for investigative applications. This product is intended for research use only and is not approved for diagnostic or therapeutic use in humans. Please contact us for specific availability and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-N-pyrazin-2-ylbenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YEAICDDXRUOCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N4O2S
Source PubChem
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DSSTOX Substance ID

DTXSID30151256
Record name Sulfapyrazine
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Molecular Weight

250.28 g/mol
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CAS No.

116-44-9
Record name Sulfapyrazine
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Record name Sulfapyrazine
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Record name SULFAPYRAZINE
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Foundational & Exploratory

The Advent of Sulfapyrazine: A Technical History of an Early Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the history and discovery of sulfapyrazine, a notable early sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, mechanism of action, antibacterial spectrum, and early clinical investigations of this compound, placing it within the broader context of the sulfonamide revolution in medicine.

Introduction: The Dawn of the Sulfa Drugs

The discovery of sulfonamides in the 1930s marked a pivotal moment in the history of medicine, heralding the first class of effective systemic antibacterial agents. Following the groundbreaking discovery of Prontosil by Gerhard Domagk in 1935, a wave of research into related sulfanilamide derivatives ensued, leading to the development of numerous "sulfa drugs."[1][2] Among these was this compound, a heterocyclic sulfonamide that, while ultimately overshadowed by its more famous contemporaries like sulfapyridine and sulfathiazole, played a role in the expanding chemotherapeutic armamentarium against bacterial infections.

Discovery and Synthesis

The precise timeline and attribution for the discovery of this compound are less prominently documented than those of sulfapyridine, which was first synthesized by Montague Phillips at May & Baker Ltd. in 1937.[3] However, the general synthetic pathway for heterocyclic N-substituted sulfanilamide derivatives was well-established by the late 1930s and early 1940s.

General Synthesis of Sulfonamides

The synthesis of this compound, like other sulfa drugs of the era, typically involved the reaction of a substituted aminopyrazine with p-acetylaminobenzenesulfonyl chloride, followed by the removal of the acetyl group by hydrolysis.

Experimental Protocol: A Representative Synthesis of a Sulfonamide Antibiotic

A common laboratory-scale synthesis for a sulfonamide like sulfapyridine, which would be analogous to that of this compound, is as follows:

  • Acetylation of Sulfanilamide: Sulfanilamide is reacted with acetic anhydride to protect the amino group, forming p-acetylaminobenzenesulfonamide.

  • Chlorosulfonation: The resulting compound is then treated with chlorosulfonic acid to produce p-acetylaminobenzenesulfonyl chloride.

  • Condensation: The p-acetylaminobenzenesulfonyl chloride is reacted with 2-aminopyrazine in the presence of a base (such as pyridine) to form the N-acetylated this compound.

  • Hydrolysis: The final step involves the acid or base-catalyzed hydrolysis of the acetyl group to yield this compound.

A generalized workflow for the synthesis of this compound.

Mechanism of Antibacterial Action

The antibacterial activity of this compound is consistent with the established mechanism for all sulfonamides.[4][5] These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).

Folic Acid Synthesis Pathway Inhibition

Bacteria synthesize folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfonamides, including this compound, are structurally similar to PABA and competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This inhibition of folic acid synthesis ultimately disrupts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect.[4][5]

Folic_Acid_Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine_pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic_acid DHPS->Dihydropteroic_acid Folic_Acid Folic_Acid Dihydropteroic_acid->Folic_Acid DNA_RNA_Synthesis DNA and RNA Synthesis Folic_Acid->DNA_RNA_Synthesis This compound This compound This compound->DHPS Competitive Inhibition

Mechanism of action of this compound via competitive inhibition of DHPS.

Antibacterial Spectrum and Efficacy

While specific quantitative data for the antibacterial spectrum of this compound from the early era of its use is not as readily available as for sulfapyridine, the sulfonamides as a class exhibited broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.

Bacterial SpeciesGeneral Susceptibility to Sulfonamides
Streptococcus pneumoniaeSusceptible
Streptococcus pyogenesSusceptible
Neisseria meningitidisSusceptible
Escherichia coliVariable
Staphylococcus aureusSusceptible

Note: This table represents the general susceptibility of bacteria to early sulfonamides. Specific MIC values for this compound are not widely documented in the readily available historical literature.

Pharmacokinetics and Clinical Use

The pharmacokinetic properties of early sulfonamides were a critical area of study, as they directly influenced dosing regimens and clinical efficacy.

Pharmacokinetic ParameterDescription
Absorption Generally absorbed from the gastrointestinal tract, though rates could be variable.
Distribution Widely distributed throughout body tissues and fluids.
Metabolism Primarily metabolized in the liver, often via acetylation. The rate of acetylation was later found to be genetically determined.
Excretion Excreted by the kidneys. A significant risk with early sulfonamides was crystalluria, the formation of drug crystals in the urine.[3]

The clinical use of this compound would have been for the treatment of various bacterial infections. However, its prominence was limited by the rapid development and perceived superiority of other sulfonamides and, shortly thereafter, the advent of penicillin.[6]

Conclusion

This compound represents one of the many chemical explorations in the early and fervent period of antibiotic discovery. While it did not achieve the widespread fame or use of some of its chemical relatives, its existence underscores the systematic approach of medicinal chemists in the 1930s and 1940s to modify the sulfanilamide structure to improve efficacy and reduce toxicity. The story of this compound is an integral part of the broader narrative of the sulfonamides, a class of drugs that fundamentally changed the landscape of medicine and paved the way for the antibiotic era.

References

Sulfapyrazine: A Comprehensive Technical Guide to its Role as a Key Metabolite of Sulfasalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (SASP), a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), is a prodrug that undergoes extensive metabolism to yield its therapeutically active and other systemically available moieties. A significant product of this biotransformation is sulfapyrazine (SP), a sulfonamide that has long been considered not just a carrier molecule for the active 5-aminosalicylic acid (5-ASA) in IBD, but also a contributor to the systemic anti-inflammatory and immunomodulatory effects observed in RA. This technical guide provides an in-depth exploration of this compound as a metabolite of sulfasalazine, focusing on its metabolic pathway, pharmacokinetic profile, analytical determination, and pharmacological actions.

Metabolic Pathway of Sulfasalazine to this compound

Sulfasalazine is designed to deliver its constituent molecules to the colon. Following oral administration, a small fraction (less than 15%) of the parent drug is absorbed in the upper gastrointestinal tract.[1] The majority of the dose reaches the colon intact, where it encounters a rich microbial environment. Gut bacteria, possessing azoreductase enzymes, cleave the azo bond that links sulfapyridine and 5-aminosalicylic acid.[2] This enzymatic reduction is the rate-limiting step in sulfasalazine metabolism and is crucial for the release of its active components.

While 5-ASA is poorly absorbed and exerts its anti-inflammatory effects topically on the colonic mucosa, sulfapyridine is almost completely absorbed from the colon into the systemic circulation.[2] Once absorbed, sulfapyridine undergoes further metabolism in the liver, primarily through N-acetylation, hydroxylation, and subsequent glucuronidation, before being excreted in the urine. The rate of N-acetylation is genetically determined, leading to distinct "fast" and "slow" acetylator phenotypes, which significantly influences the pharmacokinetic profile of sulfapyridine.

metabolic_pathway cluster_gut Gastrointestinal Lumen cluster_metabolism Colonic Metabolism cluster_absorption_excretion Absorption & Excretion cluster_hepatic_metabolism Hepatic Metabolism SASP Sulfasalazine (Oral Administration) Colon Colon SASP->Colon Transit Azoreductase Bacterial Azoreductases Colon->Azoreductase SP This compound Azoreductase->SP Cleavage of azo bond ASA 5-Aminosalicylic Acid (5-ASA) Azoreductase->ASA Cleavage of azo bond Systemic_Circulation Systemic Circulation SP->Systemic_Circulation Absorption Feces Feces ASA->Feces Local Action & Excretion Liver Liver Systemic_Circulation->Liver Metabolites Acetylated & Hydroxylated Metabolites Liver->Metabolites N-acetylation, Hydroxylation, Glucuronidation Urine Urine Metabolites->Urine Excretion

Caption: Metabolic pathway of sulfasalazine.

Data Presentation: Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound is characterized by its extensive absorption from the colon and the influence of the patient's acetylator status on its elimination. The following tables summarize key quantitative data for this compound following the oral administration of sulfasalazine.

ParameterValueReference
Bioavailability ~60%[1]
Protein Binding ~70%[1]
Time to Peak Plasma Concentration (Tmax) ~10 hours[1]
Volume of Distribution (Vd) 7.5 ± 1.6 L (for sulfasalazine)[1]

Table 1: General Pharmacokinetic Parameters of this compound.

Acetylator PhenotypeElimination Half-life (t½)Reference
Fast Acetylators 10.4 hours[1]
Slow Acetylators 14.8 hours[1]

Table 2: Elimination Half-life of this compound based on Acetylator Phenotype.

Biological MatrixConcentration RangeNotesReference
Plasma (Therapeutic Range) 20 - 50 µg/mLTotal sulfapyridine[3]
Plasma (Toxic Concentrations) > 50 µg/mLAssociated with increased adverse effects[3]
Saliva to Plasma Ratio 0.559 ± 0.027For sulfapyridine[4]
Saliva to Plasma Ratio 0.246 ± 0.056For N-acetylsulfapyridine[4]

Table 3: Therapeutic and Toxic Concentrations of this compound.

Experimental Protocols: Analysis of this compound in Biological Fluids

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for this purpose.

Protocol: Determination of this compound and N-acetylsulfapyridine in Human Plasma by HPLC-UV

This protocol is a representative example compiled from established methodologies.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., sulfamethazine at 5 µg/mL).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.6) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 270 nm.

3. Method Validation

  • Linearity: The method should be linear over a clinically relevant concentration range (e.g., 0.1 to 12 µg/mL for sulfapyridine).

  • Precision: Intra- and inter-day precision should be assessed, with a relative standard deviation (RSD) of less than 15%.

  • Accuracy: The accuracy should be within 85-115% of the nominal concentration.

  • Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma_Sample Plasma Sample (200 µL) Add_IS_ACN Add Internal Standard in Acetonitrile (400 µL) Plasma_Sample->Add_IS_ACN Vortex1 Vortex (1 min) Add_IS_ACN->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (200 µL) Evaporation->Reconstitution HPLC_Injection Inject into HPLC System (20 µL) Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (270 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification signaling_pathway cluster_cellular_effects Cellular Effects cluster_microbiota_interaction Gut Microbiota Interaction cluster_therapeutic_outcomes Therapeutic Outcomes SP This compound Immune_Cells Immune Cells (e.g., Macrophages, Lymphocytes) SP->Immune_Cells F_prausnitzii Faecalibacterium prausnitzii SP->F_prausnitzii Inhibition_Cytokines Inhibition of IL-8, GRO-α, MCP-1 Secretion Immune_Cells->Inhibition_Cytokines Inhibition_Cytotoxicity Inhibition of Spontaneous Cell-mediated Cytotoxicity Immune_Cells->Inhibition_Cytotoxicity Immunomodulation Immunomodulation Inhibition_Cytokines->Immunomodulation Inhibition_Cytotoxicity->Immunomodulation Butyrate_Production Increased Butyrate Production F_prausnitzii->Butyrate_Production Anti_inflammatory Anti-inflammatory Effects Butyrate_Production->Anti_inflammatory

References

In Vitro Antibacterial Spectrum of Sulfapyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyrazine, a member of the sulfonamide class of antibiotics, has historically played a role in the management of bacterial infections. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, standardized methods for susceptibility testing, and a summary of its activity against various bacterial species. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9). Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. Folic acid is essential for the synthesis of nucleotides, and consequently, for DNA and RNA replication and repair.

The key enzyme in this pathway targeted by this compound is dihydropteroate synthase (DHPS) . This compound mimics the structure of PABA and competitively binds to the active site of DHPS. This binding event blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroate, a direct precursor to dihydrofolic acid. The subsequent depletion of tetrahydrofolate, the active form of folic acid, leads to the inhibition of bacterial growth and replication.[1][2][3][4][5]

Folic_Acid_Synthesis_Pathway cluster_0 Bacterial Cell GTP Guanosine Triphosphate (GTP) DHPPP Dihydropteridine Pyrophosphate GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition DHPS->DHP DHFR->THF

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against a range of Gram-positive and some Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by in vitro susceptibility testing.

Bacterial SpeciesTypeMIC Range (µg/mL)Median MIC (µg/mL)Notes
Yersinia enterocoliticaGram-negative3.1 - 256.2[1]
Salmonella spp.Gram-negative25 - 100100[1]
Escherichia coliGram-negative25 - >1600-Two of five strains were inhibited by 25 µg/mL, while three were resistant to 1600 µg/mL.[1]
Campylobacter jejuni/coliGram-negative200 - 800-Considered less susceptible.[1]
Shigella spp.Gram-negative>1600-Resistant.[1]
Staphylococcus aureusGram-positive32 - 512-MIC values showed significant variation among clinical isolates.[2][3]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods such as broth microdilution and agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

I. Broth Microdilution Method

This method involves the use of 96-well microtiter plates to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in the microtiter plate wells using CAMHB to achieve a range of concentrations. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in sterile saline or PBS. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

II. Agar Dilution Method

This method involves incorporating this compound into an agar medium upon which the bacterial strains are inoculated.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates: Molten MHA is cooled to 45-50°C. A defined volume of each this compound dilution is added to a specific volume of molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A drug-free agar plate serves as a growth control.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using an inoculum replicating device.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Quality Control

For both methods, quality control should be performed using reference bacterial strains with known MIC ranges for sulfonamides, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. The obtained MIC values should fall within the established acceptable ranges for the quality control strains to ensure the validity of the test results.

Experimental_Workflow cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution_broth Perform Serial Dilutions in Microtiter Plate prep_this compound->serial_dilution_broth prep_agar_plates Prepare this compound- Containing Agar Plates prep_this compound->prep_agar_plates inoculate_broth Inoculate Wells prep_inoculum->inoculate_broth inoculate_agar Spot Inoculate Plates prep_inoculum->inoculate_agar serial_dilution_broth->inoculate_broth incubate_broth Incubate Plate (16-20h at 35°C) inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic_broth end End read_mic_broth->end prep_agar_plates->inoculate_agar incubate_agar Incubate Plates (16-20h at 35°C) inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no visible growth) incubate_agar->read_mic_agar read_mic_agar->end

Caption: Workflow for MIC determination.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro antibacterial spectrum of this compound. The data presented, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. The bacteriostatic action of this compound, achieved through the competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, underscores a well-established antimicrobial mechanism. The provided MIC data, while not exhaustive, indicates activity against a subset of Gram-positive and Gram-negative bacteria. For a complete and contemporary understanding of its potential applications, further in vitro susceptibility testing against a broader panel of recent clinical isolates is recommended.

References

A Comprehensive Technical Guide on the Anti-inflammatory Properties of Sulfasalazine and its Active Metabolite, Sulfapyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the anti-inflammatory properties of Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), and its primary systemic metabolite, Sulfapyridine. While the user's query specified "Sulfapyrazine," the body of scientific literature points overwhelmingly to Sulfapyridine as the key sulfonamide metabolite of Sulfasalazine responsible for its systemic anti-inflammatory and immunomodulatory effects. This document will, therefore, focus on the well-documented activities of Sulfasalazine and Sulfapyridine. We will explore the core mechanisms of action, including the inhibition of the NF-κB signaling pathway, modulation of pro-inflammatory cytokines, and interference with adenosine metabolism. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of critical signaling pathways to offer a comprehensive resource for the scientific community.

Introduction and Pharmacokinetics

Sulfasalazine is a prodrug used extensively in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as inflammatory arthritis, including rheumatoid and psoriatic arthritis.[1][2] Its therapeutic efficacy is a result of its unique metabolism. After oral administration, less than 15% of Sulfasalazine is absorbed in the small intestine.[3] The majority reaches the colon, where intestinal bacteria cleave its azo bond, breaking it down into two principal metabolites: 5-aminosalicylic acid (5-ASA, or mesalazine) and Sulfapyridine.[1][3][4]

  • 5-Aminosalicylic Acid (5-ASA): This moiety is primarily responsible for the local anti-inflammatory effects within the colon, making it crucial for the treatment of IBD.[4][5] Its mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the synthesis of prostaglandins and leukotrienes.[4]

  • Sulfapyridine: This metabolite is almost entirely absorbed from the colon into the bloodstream and is responsible for the systemic anti-inflammatory and immunomodulatory effects observed in the treatment of rheumatoid arthritis.[4][6] It is also associated with the majority of the drug's adverse effects.[7][8]

This guide will concentrate on the systemic anti-inflammatory properties attributed to Sulfasalazine and its absorbed metabolite, Sulfapyridine.

Metabolic Pathway of Sulfasalazine

The breakdown of Sulfasalazine is a critical step for its activation. This process is visualized in the diagram below.

cluster_colon Colon SAS Sulfasalazine SP Sulfapyridine (Systemic Absorption) SAS->SP Bacterial Azo-reductases ASA 5-Aminosalicylic Acid (5-ASA) (Local Action) SAS->ASA Bacterial Azo-reductases

Metabolism of Sulfasalazine in the colon.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Sulfasalazine and Sulfapyridine are multi-faceted, targeting several key pathways in the inflammatory cascade.

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling

A primary mechanism of action is the potent and specific inhibition of the NF-κB transcription factor.[9] NF-κB is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines.[10]

Sulfasalazine prevents the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα.[9][11] It interferes with the phosphorylation of IκBα, which is a necessary step for its degradation by the proteasome.[9] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[9][10] Notably, studies have shown that Sulfasalazine itself, not its metabolites 5-ASA or Sulfapyridine, is the potent inhibitor of NF-κB activation at the level of IκB kinases.[9][12][13]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, IL-8, TNF-α) NFkB->Genes Translocates & Activates SAS Sulfasalazine SAS->IKK Inhibits

Inhibition of the NF-κB pathway by Sulfasalazine.
Modulation of Pro-inflammatory Cytokines and Mediators

Sulfasalazine and its metabolites significantly reduce the production and expression of several key pro-inflammatory cytokines. This includes the suppression of Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[10][14][15] By inhibiting NF-κB, Sulfasalazine effectively turns down the central command for producing these potent inflammatory molecules.[13]

Furthermore, research indicates that Sulfasalazine can suppress macrophage activation, inhibiting the production of IL-12.[16][17] IL-12 is crucial for driving the T-helper 1 (Th1) immune response, which is implicated in many autoimmune disorders. By blocking IL-12, Sulfasalazine may help shift the immune response towards a less inflammatory Th2 profile.[17]

Adenosine-Dependent Anti-inflammatory Mechanism

An important mechanism, independent of NF-κB, involves the release of adenosine at inflamed sites.[18] Sulfasalazine has been shown to inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[18] This inhibition leads to an intracellular accumulation of AICAR, which in turn promotes the release of adenosine from cells. Extracellular adenosine then acts on A2 receptors on inflammatory cells, exerting a potent anti-inflammatory effect by diminishing leukocyte adhesion and accumulation.[18][19]

cluster_cell Inflammatory Cell SAS Sulfasalazine AICAR_T AICAR Transformylase SAS->AICAR_T Inhibits AICAR AICAR (Accumulates) AICAR_T->AICAR Blocks conversion of Adenosine_in Intracellular Adenosine Pool AICAR->Adenosine_in Promotes release from Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out Transport A2R A2 Receptor (on Neutrophils, etc.) Adenosine_out->A2R Activates Inflammation Leukocyte Adhesion & Accumulation A2R->Inflammation Inhibits cluster_invitro In Vitro Workflow: NF-κB Inhibition cluster_invivo In Vivo Workflow: Air Pouch Model A 1. Culture Cells (e.g., SW620) B 2. Pre-treat with Sulfasalazine A->B C 3. Stimulate with TNF-α / LPS B->C D 4. Prepare Nuclear & Cytoplasmic Extracts C->D E 5. Analyze via EMSA, Western Blot, or Reporter Assay D->E F 1. Create Air Pouch in Mice G 2. Administer Sulfasalazine (gavage) F->G H 3. Inject Carrageenan into Pouch G->H I 4. Collect Exudate H->I J 5. Quantify Leukocytes & Adenosine Levels I->J

References

Sulfapyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapyrazine, a sulfonamide antibacterial agent, holds a significant place in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of its core chemical and physical properties, alongside detailed experimental protocols for their determination. The document further elucidates its mechanism of action, synthesis, and analytical methodologies, offering a comprehensive resource for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding of complex relationships.

Chemical Structure and Identification

This compound, systematically named 4-amino-N-pyrazin-2-ylbenzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its structure is characterized by a pyrazine ring linked to a sulfonamide group, which in turn is attached to an aniline moiety.

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound [1]

IdentifierValue
IUPAC Name 4-amino-N-pyrazin-2-ylbenzenesulfonamide
CAS Number 116-44-9
Molecular Formula C10H10N4O2S
PubChem CID 8309
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2
InChI InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14)

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and analytical characterization.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 250.28 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (Dissociation Constant) Experimental data available
LogP (Octanol-Water Partition Coefficient) Not available

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of a solid crystalline substance like this compound can be determined using a capillary melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate, and the temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Aqueous Solubility

Methodology: The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in water.

  • Apparatus: Conical flasks, orbital shaker, analytical balance, filtration apparatus, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a conical flask.

    • The flask is sealed and agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of Dissociation Constant (pKa)

Methodology: The pKa of this compound, which has both acidic (sulfonamide) and basic (amino) groups, can be determined by potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration:

    • Apparatus: pH meter, burette, beaker, magnetic stirrer.

    • Procedure: A solution of this compound of known concentration is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the half-equivalence point of the titration curve.

  • UV-Vis Spectrophotometry:

    • Procedure: The UV-Vis absorption spectrum of this compound is recorded in a series of buffer solutions with different pH values. The changes in absorbance at a specific wavelength are used to calculate the pKa.

Mechanism of Action

As a sulfonamide antibiotic, the primary mechanism of action of this compound is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Folic Acid Synthesis Inhibition Pathway

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. This compound, being structurally similar to PABA, acts as a competitive inhibitor of DHPS.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Precursors Nucleotide & Amino Acid Precursors Tetrahydrofolate->Precursors This compound This compound This compound->DHPS Competitive Inhibition

Diagram 1: Competitive inhibition of dihydropteroate synthase by this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminopyrazine with p-acetamidobenzenesulfonyl chloride, followed by the hydrolysis of the acetamido group.

Sulfapyrazine_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis 2-Aminopyrazine 2-Aminopyrazine Intermediate N-(pyrazin-2-yl)acetamide-4-sulfonamide 2-Aminopyrazine->Intermediate + p-Acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl chloride p-Acetamidobenzenesulfonyl_chloride->Intermediate This compound This compound Intermediate->this compound Acid or Base Hydrolysis

Diagram 2: General synthesis pathway of this compound.

Analytical Methods

A variety of analytical techniques can be employed for the identification, quantification, and quality control of this compound.

Table 3: Analytical Methods for this compound

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Quantification in pharmaceutical formulations and biological fluids.
UV-Vis Spectrophotometry Quantitative analysis based on its chromophore.
Mass Spectrometry (MS) Structural confirmation and quantification, often coupled with HPLC (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Identification of functional groups.
High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of sulfonamides would involve:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

HPLC_Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation Injection Injection into HPLC Preparation->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector Column->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data

References

Scarcity of Early Research on Sulfapyrazine: An In-depth Technical Guide to the Closely Related Sulfapyridine

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the early efficacy and safety of Sulfapyrazine have revealed a significant scarcity of dedicated historical research on this specific compound. Extensive searches of available scientific literature and historical medical records have yielded minimal data regarding its early clinical trials, quantitative efficacy, or detailed safety profile. It is plausible that "this compound" may be a less common sulfonamide from that era, or that the intended subject of inquiry was the more historically prominent and extensively documented compound, Sulfapyridine.

Given the limited information on this compound, this guide will provide an in-depth technical overview of the early studies on the efficacy and safety of Sulfapyridine , a closely related and pioneering sulfonamide antibiotic. The information presented here is intended to offer researchers, scientists, and drug development professionals a comprehensive look into the foundational research of an early and impactful antibacterial agent.

Core Efficacy and Safety Data of Sulfapyridine

The following tables summarize the key quantitative data from early preclinical and clinical studies on Sulfapyridine, providing a comparative overview of its efficacy and safety profile.

Table 1: Summary of Efficacy Data for Sulfapyridine in Early Studies

ParameterFindingStudy Details
Mortality Rate Reduction in Pneumonia 70-80% reduction in mortalityEarly clinical trials in patients with lobar pneumonia treated with Sulfapyridine (M&B 693) compared to historical controls.
In Vivo Efficacy (Mice) High survival rates in mice infected with lethal doses of Streptococcus pneumoniaeWhitby's experiments demonstrated that Sulfapyridine was highly effective in protecting mice against pneumococcal infections.
Antibacterial Spectrum Effective against Streptococcus pneumoniae, Neisseria gonorrhoeae, and some other streptococci.Early in vitro and in vivo studies established its primary efficacy against common bacterial pathogens of the time.

Table 2: Summary of Safety and Toxicity Data for Sulfapyridine in Early Animal Studies

ParameterFindingStudy Details
Acute Toxicity (LD50) Oral LD50 in mice: ~4.5 g/kgAcute toxicity studies in small animal models to determine the lethal dose.
Renal Toxicity Risk of crystalluria (crystal formation in urine) leading to kidney damage.Observed in both animal studies and clinical use, particularly with inadequate fluid intake.
Hematological Toxicity Agranulocytosis (a severe drop in white blood cells) was a rare but serious adverse effect.Post-marketing surveillance and case reports identified this as a significant risk.
Gastrointestinal Effects Nausea and vomiting were common side effects.Frequently reported adverse events in early clinical trials.

Experimental Protocols of Key Early Studies

The methodologies employed in the foundational research of Sulfapyridine were crucial in establishing its therapeutic potential and associated risks.

Whitby's Preclinical Efficacy Studies in Mice (circa 1938)

Objective: To determine the in vivo efficacy of Sulfapyridine (then known as M&B 693) against bacterial infections.

Methodology:

  • Animal Model: Mice were used as the experimental model.

  • Infection: Animals were infected with a lethal dose of a virulent strain of Streptococcus pneumoniae.

  • Treatment: A control group received no treatment, while the experimental group was administered Sulfapyridine orally.

  • Dosage: Various dosage regimens were likely tested to determine the effective dose.

  • Observation Period: The mice were observed over a set period, and survival rates were recorded.

  • Outcome Measure: The primary endpoint was the survival of the treated mice compared to the untreated control group.

Early Clinical Trials in Lobar Pneumonia (circa 1938-1939)

Objective: To evaluate the efficacy and safety of Sulfapyridine in treating patients with lobar pneumonia.

Methodology:

  • Patient Population: Patients diagnosed with lobar pneumonia, a common and often fatal illness at the time.

  • Study Design: These were some of the earliest examples of clinical trials. While not conforming to modern double-blind, placebo-controlled standards, they often involved comparing outcomes in treated patients to historical mortality rates or to smaller, untreated contemporary groups.

  • Treatment: Patients received Sulfapyridine orally in tablet form.

  • Dosage Regimen: An initial loading dose was typically followed by smaller, regular maintenance doses to maintain therapeutic blood levels.

  • Supportive Care: Patients also received standard supportive care available at the time, which was limited.

  • Efficacy Endpoints: The primary outcome was the mortality rate. Other observed endpoints included the duration of fever and the overall clinical improvement of the patient.

  • Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on nausea, vomiting, and signs of renal or hematological toxicity.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in the early evaluation of Sulfapyridine, the following diagrams are provided.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (Folic Acid) DHF->THF ... Nucleic_Acids DNA, RNA, Proteins (Bacterial Growth) THF->Nucleic_Acids Essential for Synthesis Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitively Inhibits

Mechanism of Action of Sulfapyridine.

Early_Drug_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Synthesis Chemical Synthesis (M&B 693) In_Vitro In Vitro Testing (Antibacterial Activity) Synthesis->In_Vitro Animal_Model Animal Model Studies (Efficacy & Toxicity in Mice) In_Vitro->Animal_Model Phase_I Early Human Trials (Safety & Dosage) Animal_Model->Phase_I Promising Results Phase_II_III Larger Clinical Trials (Efficacy in Pneumonia) Phase_I->Phase_II_III Regulatory Regulatory Approval Phase_II_III->Regulatory

Workflow of Early Sulfonamide Drug Evaluation.

An In-depth Technical Guide to the Immunomodulatory Effects of Sulfapyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfapyridine, a primary metabolite of the disease-modifying antirheumatic drug (DMARD) Sulfasalazine, is increasingly recognized as the active moiety responsible for the systemic immunomodulatory effects observed in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.[1][2] While its parent drug, Sulfasalazine, has been a therapeutic mainstay for decades, the specific mechanisms through which Sulfapyridine modulates the immune system are a subject of ongoing, detailed investigation. This technical guide synthesizes current research to provide a comprehensive overview of Sulfapyridine's effects on key immune signaling pathways, its impact on various immune cell populations, and the experimental frameworks used to elucidate these properties. The central mechanism appears to be the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][4] This inhibition leads to downstream effects, including altered cytokine production and modulation of T-cell, B-cell, and macrophage functions. This document serves as a resource for researchers and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding of Sulfapyridine as a targeted immunomodulatory agent.

Introduction: From Prodrug to Active Metabolite

Sulfasalazine was originally designed to combine the antibacterial properties of a sulfonamide (Sulfapyridine) with the anti-inflammatory action of a salicylate (5-aminosalicylic acid, 5-ASA).[5] It is now understood that Sulfasalazine acts as a prodrug.[1] Following oral administration, it is minimally absorbed in the small intestine and travels to the colon, where intestinal bacteria cleave the azo bond connecting its two components.[1][3] This cleavage releases Sulfapyridine and 5-ASA. While 5-ASA is primarily responsible for local anti-inflammatory effects in the gastrointestinal tract, making it effective for inflammatory bowel disease (IBD), Sulfapyridine is absorbed into the bloodstream and is credited with the systemic immunomodulatory effects beneficial in treating rheumatoid arthritis.[1][2][6] Understanding the distinct actions of Sulfapyridine is therefore critical for optimizing its therapeutic use and developing next-generation immunomodulatory drugs.

Sulfasalazine_Metabolism cluster_oral Oral Administration cluster_colon Colon cluster_action Site of Action SASP Sulfasalazine (SASP) Bacteria Bacterial Azoreductases SASP->Bacteria Metabolism SP Sulfapyridine (SP) Bacteria->SP ASA 5-Aminosalicylic Acid (5-ASA) Bacteria->ASA Systemic Systemic Circulation (Rheumatoid Arthritis) SP->Systemic Absorption Local Gastrointestinal Tract (Inflammatory Bowel Disease) ASA->Local Local Action

Figure 1: Metabolism of Sulfasalazine into its active components.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The nuclear factor kappa-B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][7] The immunomodulatory effects of Sulfapyridine's parent drug, Sulfasalazine, are strongly linked to the inhibition of this pathway.[3][4][8] Studies have shown that Sulfasalazine, but not its individual metabolites Sulfapyridine or 5-ASA at tested doses, directly inhibits the activation of NF-κB.[4][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This suggests a direct effect on an upstream kinase, such as IκB kinase (IKK).[4][10] By blocking IκBα degradation, Sulfasalazine prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory genes.[4] While direct inhibition by Sulfapyridine itself is less clearly established in some studies, its contribution to the overall anti-inflammatory effect of Sulfasalazine treatment is acknowledged, particularly in the context of rheumatoid arthritis.[2][11][12]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1 Receptor Receptor TNFa->Receptor IKK IKK Complex Receptor->IKK Activates SASP Sulfasalazine (SASP) IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome Proteasome->IkBa_p Degrades DNA κB Site Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-12) DNA->Genes Transcription SASP->IKK Inhibits

Figure 2: Inhibition of the canonical NF-κB pathway by Sulfasalazine.

Effects on Immune Cell Populations

Sulfapyridine and its parent compound exert varied effects across the spectrum of immune cells, contributing to the overall dampening of the inflammatory response.

Macrophages

Macrophages are key effector cells in inflammation. Sulfasalazine has been shown to suppress macrophage functions associated with both the initiation and maintenance of an immune response.[11] Specifically, it inhibits the production of inducible nitric oxide (NO), a major mediator of tissue injury, in a concentration-dependent manner.[11] Furthermore, it downregulates the production of IL-12, a critical cytokine that drives T-cell responses, and suppresses the expression of MHC class II molecules, which are essential for antigen presentation.[11] Recent studies also suggest that Sulfasalazine can promote M2 macrophage polarization, an anti-inflammatory phenotype, even through IL-4Rα-independent mechanisms.[13]

B-Lymphocytes

Studies indicate a direct immunosuppressive effect of Sulfasalazine and Sulfapyridine on B-cells. Both compounds inhibit the plaque-forming cell (PFC) response of purified human B-cells in a dose-dependent manner, particularly affecting early-phase events in B-cell proliferation and differentiation.[12] In patients with rheumatoid arthritis, Sulfasalazine and Sulfapyridine significantly inhibit the hyperactivity of B-cells, an effect not seen with 5-ASA.[14] This suggests that the B-cell is a major target for the therapeutic activity of Sulfasalazine in RA.[15]

T-Lymphocytes

The effect on T-lymphocytes is significant. Sulfasalazine has been shown to inhibit T-cell proliferation in vitro.[5] More critically, it potently induces apoptosis (programmed cell death) in T-lymphocytes, which is linked to its inhibition of NF-κB, as this pathway controls the expression of anti-apoptotic genes.[9] This clearance of activated T-cells may be a primary mechanism for its beneficial effects in chronic inflammatory disorders.[9] Lymphocytes from patients can be stimulated to proliferate in the presence of Sulfapyridine and its metabolites, indicating these molecules can form antigenic determinants for T-cells.[16]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that initiate T-cell responses. Maturing human DCs are exceptionally sensitive to Sulfasalazine, which inhibits their ability to stimulate T-cells.[17][18] It downregulates the expression of maturation and co-stimulatory markers like CD40, CD80, and CD83 while upregulating markers like CD14.[17][18] This inhibition of DC maturation is a key target of the drug's action. Notably, in these studies, Sulfapyridine alone was found to be inactive, while the intact Sulfasalazine molecule was the most potent, suggesting a complex interaction.[17][18]

Neutrophils

In rheumatoid inflammation, neutrophils are important players. Both Sulfasalazine and Sulfapyridine inhibit neutrophil superoxide production when stimulated by receptor-mediated pathways.[19] This effect appears to be dependent on the inhibition of an intracellular calcium increase upon cell activation.[19][20]

Quantitative Analysis of Immunomodulatory Effects

The following tables summarize key quantitative data from in vitro studies, illustrating the dose-dependent effects of Sulfapyridine and its parent compound on various immune functions.

Table 1: Effect of Sulfapyridine and Sulfasalazine on Immune Cell Function

Cell Type Assay Compound Concentration Effect Citation
B-Lymphocytes Plaque Forming Cell (PFC) Response Sulfasalazine Dose-dependent Inhibition of PFC response [12]
B-cell Proliferation (RA Patients) Sulfasalazine Dose-dependent Significant inhibition of hyperactivity [14]
B-cell Proliferation (RA Patients) Sulfapyridine Dose-dependent Significant inhibition of hyperactivity [14]
T-Lymphocytes κB-dependent Transcription Sulfasalazine IC50 ≈ 0.625 mM Inhibition [9]
Apoptosis Induction (24h) Sulfasalazine ED50 ≈ 0.625 mM Induction of apoptosis [9]
Dendritic Cells CD83 Expression Sulfasalazine ID50 ≈ 1.5 µmol/L Inhibition of maturation [17][18]
T-cell Stimulation Sulfasalazine 1.25 - 2.5 µmol/L Complete inhibition [17][18]
Neutrophils Superoxide Production Sulfasalazine 100 µM Significant reduction [11]

| | Superoxide Production | Sulfapyridine | Not specified | Inhibition |[19] |

Table 2: Effect of Sulfasalazine on Cytokine and Mediator Production

Cell Type / Model Mediator Compound Concentration Effect Citation
Macrophages (J774) Nitric Oxide (NO) Sulfasalazine 500 µM 42% suppression [11]
PBMCs (HIV Patients) IL-1β Production Sulfasalazine Not specified Decreased production [8]
PBMCs Immunoglobulin (Ig) Synthesis Sulfasalazine 10-25 µg/ml Dose-dependent depression [15]

| RAW 264.7 Macrophages | IL-1, IL-6, TNF-α | SSZ-loaded MPs | Not specified | Significant reduction |[21] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental to investigating immunomodulatory compounds. Below are summaries of key methodologies cited in the literature.

General Experimental Workflow for Immune Cell Analysis

A typical workflow for studying the effects of a compound like Sulfapyridine on immune cells involves isolation, culture and stimulation, treatment with the compound, and subsequent functional analysis.

Experimental_Workflow cluster_analysis 5. Functional & Phenotypic Analysis Start Start: Obtain Sample (e.g., Peripheral Blood) Isolation 1. Immune Cell Isolation (e.g., Ficoll-Paque for PBMCs, MACS for specific subsets) Start->Isolation Culture 2. Cell Culture & Stimulation (e.g., with Mitogens like PHA, LPS, or Cytokines like TNF-α) Isolation->Culture Treatment 3. Treatment Add Sulfapyridine / Sulfasalazine at various concentrations Culture->Treatment Incubation 4. Incubation (Time-course: e.g., 24, 48, 72 hours) Treatment->Incubation Proliferation Proliferation Assay (e.g., ³H-Thymidine) Incubation->Proliferation Cytokine Cytokine Quantification (e.g., ELISA, CBA) Incubation->Cytokine Phenotyping Flow Cytometry (Surface Marker Expression) Incubation->Phenotyping Signaling Signaling Pathway Analysis (e.g., Western Blot, EMSA for NF-κB) Incubation->Signaling End End: Data Analysis & Interpretation Proliferation->End Cytokine->End Phenotyping->End Signaling->End

Figure 3: A generalized workflow for in vitro immunomodulatory studies.
Protocol: Dendritic Cell (DC) Maturation Assay

  • Objective: To determine the effect of Sulfapyridine on the maturation and function of human myeloid dendritic cells.[18]

  • Cell Isolation: Immature DCs are prepared by isolating CD14-positive monocytes from peripheral blood mononuclear cells (PBMCs) and incubating them for several days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin (IL)-4.[18]

  • Maturation and Treatment: DCs are matured by adding a cocktail of maturation stimuli, such as tumor necrosis factor (TNF)-α, IL-1β, and prostaglandin E2. Concurrently, cells are treated with Sulfasalazine, Sulfapyridine, or 5-ASA at various concentrations.[18]

  • Analysis:

    • Phenotype: The expression of surface markers (e.g., CD40, CD80, CD83, CD86) is quantified using multi-color flow cytometry.[17][18]

    • Function: The ability of treated DCs to stimulate T-cell proliferation is assessed in a mixed lymphocyte reaction (MLR) by co-culturing the DCs with allogeneic T-cells and measuring T-cell proliferation.[18]

    • Cytokine Secretion: The concentration of secreted cytokines, such as IL-12 p40, in the culture supernatant is measured by ELISA.[18]

Protocol: NF-κB Activation Assay
  • Objective: To investigate if Sulfapyridine inhibits the activation and nuclear translocation of NF-κB.[4][9]

  • Cell Culture and Stimulation: A suitable cell line (e.g., murine T-cell line RBL5 or human colon cells SW620) is cultured. Cells are pre-treated with Sulfasalazine or Sulfapyridine for a defined period before being stimulated with an NF-κB activator like TNF-α, lipopolysaccharide (LPS), or a phorbol ester.[4][9]

  • Analysis:

    • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared from the cells. The extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A reduction in the shifted band in treated samples indicates inhibition of NF-κB DNA binding.[9]

    • Western Blot: Cytoplasmic and nuclear protein fractions are separated. Western blotting is used to detect the levels of IκBα in the cytoplasm (to assess degradation) and NF-κB subunits (e.g., p65) in the nucleus (to assess translocation).[4]

    • Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB-dependent promoter. After treatment and stimulation, reporter gene activity is measured, providing a quantitative readout of NF-κB transcriptional activity.[4]

Discussion and Future Directions

The evidence strongly suggests that Sulfapyridine, as the systemically absorbed metabolite of Sulfasalazine, is a key driver of the immunomodulatory effects seen in rheumatic diseases. Its mechanism is multi-faceted, with inhibition of the NF-κB pathway serving as a central hub from which effects on T-cells, B-cells, and macrophages emanate.

However, several areas warrant further investigation:

  • Direct vs. Indirect Effects: While the parent drug Sulfasalazine clearly inhibits NF-κB, the direct molecular targets of Sulfapyridine itself require more precise elucidation. Some studies show it is less active than the parent compound in certain assays, suggesting that intact Sulfasalazine may have unique properties before it is metabolized.[15][17][18]

  • Dose-Response in Vivo: Translating the effective in vitro concentrations to in vivo therapeutic dosages and understanding the pharmacokinetics in target tissues (e.g., the synovium) is crucial for optimizing therapy.

  • Broader Signaling Networks: Beyond NF-κB, the impact of Sulfapyridine on other inflammatory signaling pathways, such as MAP kinase or JAK-STAT pathways, is an area for future research.

  • Therapeutic Development: A deeper understanding of Sulfapyridine's mechanisms could inform the development of new drugs that target these pathways with greater specificity and potentially fewer off-target effects associated with sulfonamides.

Conclusion

Sulfapyridine is a potent immunomodulatory agent whose therapeutic efficacy in chronic inflammatory diseases is underpinned by a complex interplay of mechanisms. Its ability to influence the NF-κB signaling cascade, induce T-cell apoptosis, inhibit B-cell hyperactivity, and suppress macrophage inflammatory functions positions it as a significant molecule in the anti-rheumatic arsenal. The data and protocols summarized in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of Sulfapyridine and related compounds in the ongoing effort to combat autoimmune and inflammatory disorders.

References

Methodological & Application

Application Note: Quantification of Sulfapyrazine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sulfapyrazine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The described protocol provides a linear response across a clinically relevant concentration range with high accuracy and precision.

Introduction

This compound is a sulfonamide antibiotic that has been investigated for various therapeutic applications. Accurate quantification of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and cost-effective solution for this purpose. This document provides a comprehensive protocol for the analysis of this compound in human plasma, including sample preparation, detailed HPLC conditions, and method validation parameters. While the methods referenced primarily focus on the closely related compound sulfapyridine, the principles and parameters are directly applicable to this compound due to their structural similarity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Sulfamethazine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid or Ammonium acetate

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions, which are compiled from established methods for similar analytes.[1][2][3][4]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ODS C18, 4.6 mm x 250 mm, 5 µm particle size[2]
Mobile Phase Acetonitrile : Water : 1.0% Ortho-phosphoric acid (70:27:3 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV-Vis Detector
Wavelength (λmax) 256 nm[2]
Run Time Approximately 10 minutes

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (e.g., sulfamethazine) and dissolve each in 10 mL of methanol or acetonitrile in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards at concentrations ranging from 0.1 µg/mL to 30 µg/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 10 µg/mL) by diluting its stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

The following workflow outlines the plasma sample preparation procedure.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 200 µL of Plasma (Sample, Calibrator, or QC) is_add 2. Add 20 µL of Internal Standard Working Solution plasma->is_add precip 3. Add 600 µL of Acetonitrile (Precipitating Agent) is_add->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject 20 µL into HPLC System supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

  • Pipette 200 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptable limits based on published data for similar sulfonamides.[2][3]

Table 2: Summary of Method Validation Parameters

ParameterTypical Range/ValueReference(s)
Linearity Range 0.1 - 30 µg/mL[1][2][3]
Correlation Coefficient (r²) ≥ 0.999[3]
Limit of Quantification (LOQ) 0.10 µg/mL[3]
Retention Time (this compound) ~ 4.4 minutes (example)[2]
Precision (%RSD) Intra-day and Inter-day RSD < 10%[3]
Accuracy (Recovery) 95 - 105% (e.g., 99.99%)[2]
Specificity No interference from endogenous plasma components
Robustness Insensitive to minor changes in flow rate, mobile phase ratio[2]

Data Analysis

  • Peak Identification: Identify the peaks for this compound and the internal standard based on their retention times, as determined from the analysis of standard solutions.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating the peak area ratio from the calibration curve.

Logical Workflow for Analysis

The entire process from sample receipt to final concentration reporting is illustrated below.

G sample_receipt Receive Plasma Samples sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition (Peak Areas, Retention Times) hplc_analysis->data_acq cal_curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) data_acq->cal_curve quantification Calculate Unknown Concentrations cal_curve->quantification report Report Results quantification->report

Caption: Overall logical workflow for quantitative analysis of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and provides clean extracts suitable for analysis. This method meets the requirements for precision, accuracy, and linearity, making it a valuable tool for pharmacokinetic and clinical studies involving this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Sulfapyrazine in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of sulfapyrazine from various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sulfonamide antibiotic that is also the primary active metabolite of the anti-inflammatory drug sulfasalazine.[1] The quantification of this compound in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical drug development. This application note presents a robust and sensitive LC-MS/MS method for the determination of this compound in different tissue matrices, including liver, kidney, and muscle. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, providing excellent accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound, this compound-d4 (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Chemicals: Ammonium acetate

  • Equipment:

    • Homogenizer (e.g., bead beater or rotor-stator)

    • Centrifuge

    • Analytical balance

    • LC-MS/MS system (e.g., Agilent, Sciex, Shimadzu, Waters)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples at appropriate concentrations in 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution in acetonitrile to a final concentration of 50 ng/mL.

Tissue Sample Preparation (Extraction Protocol)
  • Weighing: Accurately weigh approximately 100 mg of tissue (e.g., liver, kidney, muscle) into a 2 mL homogenization tube.

  • Homogenization: Add 500 µL of cold deionized water and homogenization beads. Homogenize the tissue until a uniform suspension is achieved.

  • Protein Precipitation: To 100 µL of the tissue homogenate, add 400 µL of the IS working solution in acetonitrile (50 ng/mL).

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instruments.

  • LC System:

    • Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.450 mL/min.[2]

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10-90% B

      • 5.0-6.0 min: 90% B

      • 6.1-8.0 min: 10% B (Re-equilibration)

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • This compound: Precursor Ion (Q1) m/z 251.1 -> Product Ion (Q3) m/z 184.1 (Quantifier), m/z 156.1 (Qualifier)

      • This compound-d4 (IS): Precursor Ion (Q1) m/z 255.1 -> Product Ion (Q3) m/z 188.1

    • Instrument Parameters: Optimize collision energy (CE), declustering potential (DP), and other source parameters for the specific instrument used.

Data Presentation

Method Validation Summary

The following tables summarize typical validation parameters for the analysis of this compound in biological matrices. Data is compiled from published literature for plasma and placental tissue and is representative of expected performance in other tissues.

Table 1: Calibration Curve and LLOQ

ParameterThis compoundSource
Linearity Range10 - 1000 ng/mL (in plasma)[3]
30 - 30,000 ng/mL (in placenta)[2]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ)10 ng/mL (in plasma)[3]

Table 2: Accuracy and Precision (Inter-day)

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)Source
Low(in placenta)97.410.0[2]
Medium(in placenta)108.43.7[2]
High(in placenta)104.24.5[2]

Visualizations

Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into this compound and 5-aminosalicylic acid (5-ASA).[1]

Sulfasalazine_Metabolism Sulfasalazine Sulfasalazine This compound This compound (Systemic Circulation) Sulfasalazine->this compound Bacterial Azo-reductases ASA 5-Aminosalicylic Acid (Local Action in Colon) Sulfasalazine->ASA Bacterial Azo-reductases

Caption: Metabolic conversion of Sulfasalazine to its active metabolites.

Experimental Workflow

The following diagram outlines the major steps in the analytical procedure for this compound in tissue samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing T1 Weigh Tissue T2 Homogenize T1->T2 T3 Protein Precipitation (Acetonitrile + IS) T2->T3 T4 Vortex & Centrifuge T3->T4 T5 Collect Supernatant T4->T5 A1 Inject Sample T5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A2->A2 A3 Mass Spectrometry (ESI+, MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Caption: Workflow for this compound analysis in tissues.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in various animal tissues. The protocol is sensitive, robust, and suitable for high-throughput analysis in a drug development setting. The provided experimental details and performance characteristics should serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols for Sulfapyrazine in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyrazine, a sulfonamide antibiotic, has been investigated for its potential beyond its antimicrobial properties, particularly in the context of inflammation and immunomodulation. As a metabolite of the widely used anti-inflammatory drug sulfasalazine, understanding the specific cellular effects of this compound is crucial for elucidating the mechanism of action of its parent compound and for exploring its potential as a standalone therapeutic agent. These application notes provide detailed protocols and data for the use of this compound in various cell culture-based assays to assess its impact on cell viability, apoptosis, and inflammatory signaling pathways.

Mechanism of Action

This compound's primary antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] However, its effects on mammalian cells are distinct and are attributed to its anti-inflammatory and immunomodulatory properties.[2][4] Notably, unlike its parent compound sulfasalazine, sulfapyridine does not appear to significantly inhibit the NF-κB signaling pathway or induce apoptosis in T-lymphocytes at comparable concentrations.[5][6][7][8] Instead, its therapeutic effects in inflammatory conditions are thought to be mediated through the modulation of immune cell functions, such as inhibiting neutrophil and endothelial cell chemotaxis and proliferation.[2][9]

Data Presentation

Assay Type Cell Line/Target Parameter Value Reference
Enzyme InhibitionRecombinant P. carinii Dihydropteroate Synthetase (DHPS)IC500.18 µM[10]
Antibacterial ActivityY. enterocoliticaMIC3.1-25 µg/mL[10]
Antibacterial ActivitySalmonella spp.MIC25-100 µg/mL[10]
Antibacterial ActivityS. aureusMBC0.8 µM[10]
Cell ProliferationHuman Dermal Microvascular Endothelial Cells (HMVEC)Inhibition of basal proliferationYes (concentration-dependent)[9]
ChemotaxisHuman Dermal Microvascular Endothelial Cells (HMVEC)Inhibition of bFGF-induced chemotaxis22% inhibition[9]
NF-κB ActivationMurine T-lymphocyte cell line (RBL5)InhibitionNo significant inhibition up to 5.0 mM[5][6]
Apoptosis InductionMurine T-lymphocyte cell line (RBL5)InductionNo significant induction up to 5.0 mM[5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a template for assessing the effect of this compound on the viability and metabolic activity of adherent or suspension cell lines.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, Jurkat, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_assay MTT Reaction cluster_analysis Data Acquisition start Seed Cells in 96-well Plate treat Add this compound Dilutions start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability read->analyze

MTT Assay Workflow for this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

    • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, collect the supernatant (containing floating cells) and then detach the adherent cells using a gentle enzyme-free dissociation solution or trypsin. Combine with the supernatant.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_detect Detection seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Apoptosis Assay Workflow.

Signaling Pathway Visualization

NF-κB Signaling Pathway and the Role of Sulfasalazine vs. This compound

The following diagram illustrates a simplified canonical NF-κB signaling pathway. Sulfasalazine has been shown to inhibit this pathway by preventing the degradation of IκBα. In contrast, studies indicate that this compound does not share this inhibitory effect at similar concentrations.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->NFkB Releases Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibits This compound This compound Gene Gene Transcription (Inflammatory Response) NFkB_nuc->Gene

Simplified NF-κB Pathway and Drug Targets.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Sulfapyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfapyrazine is an active metabolite of the prodrug Sulfasalazine, which is widely used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][2][3] The anti-inflammatory properties of Sulfasalazine are largely attributed to its metabolites, with this compound responsible for systemic immunomodulatory effects.[1] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in vitro, focusing on its inhibitory effects on key inflammatory pathways in a macrophage cell line model. The primary mechanism of action explored is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6]

Principle

The protocols outlined below utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response in vitro.[7][8][9][10] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of the NF-κB transcription factor.[7][11] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][10][12] This model allows for the quantitative assessment of this compound's ability to suppress the production of these inflammatory markers.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols. These values are based on literature for Sulfasalazine and related compounds and should be used as a reference for experimental design and data interpretation.

Table 1: Inhibitory Concentration (IC50) Values

CompoundAssayCell LineApproximate IC50
SulfasalazineκB-dependent transcriptionMurine T-lymphocyte~0.625 mM[13]
SulfadiazineCOX-1 InhibitionOvine18.4 µM[14]
SulfadiazineCOX-2 InhibitionHuman recombinant5.27 µM[14]
Sulfadiazine5-LOX InhibitionRabbit19.1 µM[14]

Table 2: Experimental Concentrations and Conditions

ParameterConditionValue/RangeReference
Cell LineMurine MacrophageRAW 264.7[7][8][9][10]
Inflammatory StimulusLipopolysaccharide (LPS)1 µg/mL[8][9][10]
This compound TreatmentConcentration Range0.1 - 5 mMBased on Sulfasalazine studies[4][15]
Incubation TimePre-treatment with this compound1 hour[7][8]
Incubation TimeLPS Stimulation24 hours (for NO, PGE2, Cytokines)[7][8]
Incubation TimeLPS Stimulation (for Western Blot)15 - 60 minutes[8][10]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Assessment of Cytotoxicity (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL.[10]

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 mM) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Use concentrations that show >90% viability for subsequent experiments.

In Vitro Anti-inflammatory Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_endpoints Endpoint Analysis seed_cells Seed RAW 264.7 cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (1h) incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate supernatant Collect Supernatant (24h) stimulate->supernatant cell_lysate Collect Cell Lysate (15-60 min) stimulate->cell_lysate griess Nitric Oxide (NO) Assay supernatant->griess elisa PGE2 & Cytokine ELISA supernatant->elisa western Western Blot (NF-κB Pathway) cell_lysate->western G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (NF-κB) IkBa_p65_p50->p65_p50 Releases proteasome Proteasomal Degradation p_IkBa->proteasome Degraded by p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

References

Sulfapyrazine: A Versatile Research Tool for Elucidating Sulfonamide Action

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfapyrazine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. Due to its well-defined mechanism of action, this compound serves as an invaluable research tool for studying sulfonamide efficacy, mechanisms of resistance, and for the development of novel antifolate agents. These application notes provide detailed protocols for utilizing this compound in key assays and summarize its activity against various microorganisms.

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of DHPS. By competitively binding to the active site of DHPS, this compound prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid. The inhibition of this pathway ultimately disrupts bacterial DNA and protein synthesis, leading to a bacteriostatic effect.[1]

Signaling Pathway Diagram

folate_pathway Pteridine_precursors Pteridine Precursors DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursors->DHPPP Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS pABA p-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound in the bacterial folate synthesis pathway.

Quantitative Data

Due to a lack of publicly available data specifically for this compound, the following tables present quantitative data for sulfapyridine, a closely related sulfonamide. This information provides a valuable reference for the expected activity of this compound.

Table 1: Inhibitory Activity against Dihydropteroate Synthase (DHPS)

CompoundEnzyme SourceIC₅₀ (µM)
SulfapyridineRecombinant Pneumocystis carinii DHPS0.18[2]

Table 2: Antibacterial Activity of Sulfapyridine

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference
Escherichia coliDiarrhoea-producing strains25 to >1600[3]
Staphylococcus aureus-0.2 (MBC)[4]
Yersinia enterocoliticaDiarrhoea-producing strains3.1 - 25[2][3]
Salmonella spp.Diarrhoea-producing strains25 - 100[2][3]
Campylobacter jejuni/coliDiarrhoea-producing strains200 - 800[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial drug needed to kill 99.9% of the initial bacterial inoculum.

Experimental Protocols

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against DHPS. The assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme

  • This compound

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow Diagram

dhps_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (pABA + DHPPP + NADPH) add_enzyme Add Enzyme Mix prep_reagents->add_enzyme prep_inhibitor Prepare this compound Serial Dilutions in DMSO add_inhibitor Add this compound/DMSO to wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate reaction with Substrate Mix pre_incubate->add_substrate read_absorbance Monitor Absorbance at 340 nm add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC₅₀ Value plot_data->calc_ic50

Caption: Workflow for the DHPS inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of 2-fold dilutions in DMSO.

    • Prepare an enzyme mix in assay buffer containing DHPS and an excess of DHFR. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure it is not rate-limiting.

    • Prepare a substrate mix in assay buffer containing pABA, DHPPP, and NADPH. Optimal concentrations should be determined empirically but are typically near the Kₘ for the substrates.

  • Assay Setup (96-well plate):

    • Add 2 µL of each this compound dilution (or DMSO for control) to the appropriate wells.

    • Add 178 µL of the enzyme mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate mix to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100.

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.

    • In a 96-well plate, perform 2-fold serial dilutions of this compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum without this compound) and a negative control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This compound is a powerful tool for investigating the mechanism of action of sulfonamides. The provided protocols for DHPS inhibition and bacterial growth inhibition assays offer robust methods for quantifying its activity and for comparative studies with other antimicrobial agents. The quantitative data for the related compound sulfapyridine serves as a useful benchmark for researchers utilizing this compound in their studies. These resources will aid in the exploration of sulfonamide resistance and the development of next-generation antibiotics targeting the folate biosynthesis pathway.

References

Experimental Models for Testing the Antibacterial Activity of Sulfapyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyrazine is a sulfonamide antibiotic that exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication. By blocking this pathway, this compound effectively halts bacterial proliferation, exhibiting a bacteriostatic action. This document provides detailed application notes and protocols for establishing experimental models to test the antibacterial activity of this compound, covering in vitro susceptibility testing and in vivo efficacy models.

Mechanism of Action: Inhibition of Folate Synthesis

This compound's mechanism of action is centered on the disruption of the bacterial folate biosynthesis pathway. Bacteria synthesize folate de novo, a process essential for the production of nucleotides and certain amino acids, which are the building blocks of DNA, RNA, and proteins. This compound, being structurally similar to the natural substrate para-aminobenzoic acid (PABA), competitively binds to the active site of DHPS. This binding prevents the conversion of PABA and dihydropterin pyrophosphate into dihydropteroate, a critical step in the folate synthesis cascade. The inhibition of this pathway leads to a depletion of essential metabolites, ultimately arresting bacterial growth.

Time_Kill_Assay_Workflow cluster_0 Time-Kill Assay Workflow cluster_1 Sampling at Time Points (0, 2, 4, 6, 8, 24h) Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Tubes Prepare Tubes with this compound (0x, 1x, 2x, 4x, 8x MIC) Prepare_Inoculum->Prepare_Tubes Inoculate Inoculate Tubes Prepare_Tubes->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Withdraw Aliquot Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate onto Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_CFU Count CFU Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

References

Preparation of Sulfapyrazine Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of sulfapyrazine solutions for various laboratory applications. Due to limited specific data on this compound, this guide leverages information from the closely related and structurally similar sulfonamide, sulfapyridine, to provide best-practice recommendations. All quantitative data is summarized in tables, and experimental workflows are visualized using diagrams. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for specific experimental contexts.

Introduction

This compound is a sulfonamide compound of interest in pharmaceutical and chemical research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the key physicochemical properties, solubility characteristics, and detailed protocols for preparing this compound solutions for use as analytical standards and in cell culture experiments.

Physicochemical Properties

Accurate solution preparation begins with an understanding of the compound's physical and chemical properties. While specific experimental data for this compound is sparse, data for the related compound sulfapyridine can provide valuable guidance.

PropertyValue (Sulfapyridine)ReferenceNotes
Molecular FormulaC₁₀H₁₀N₄O₂S
Molecular Weight250.28 g/mol
Physical StateWhite to off-white crystalline powder[1]Assumed similar for this compound.
Melting Point191-193 °C[2]
Water SolubilityVery slightly soluble (<0.1 g/100 mL at 22 °C)[2]pH-dependent.[3]
Solubility in Organic SolventsSoluble in acetone; slightly soluble in alcohol.[2]Soluble in DMSO (60 mg/mL).[4]
StabilitySlowly darkens on exposure to light.[1]Store protected from light.[1]
Storage2-8°C, protected from light.[1][5]

Note: The information provided for sulfapyridine is intended to be a proxy due to the lack of available data for this compound. Researchers should perform their own solubility and stability tests for this compound in their specific experimental systems.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for sparingly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh out a calculated amount of this compound powder. To prepare a 10 mM stock solution, weigh 2.503 mg of this compound for every 1 mL of DMSO.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be necessary.[6] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (for cell culture): If the stock solution is intended for cell culture applications, it should be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]

Preparation of Aqueous Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS), for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or PBS

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into the desired aqueous medium to achieve the final working concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components in the media.

  • Use: Use the freshly prepared working solution immediately for your experiments.[6] Do not store aqueous working solutions for extended periods.

Preparation of Analytical Standards for HPLC

This protocol outlines the preparation of a series of this compound standards in a suitable solvent for use in High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

  • This compound powder

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Analytical balance

  • Volumetric flasks

  • Pipettes and tips

  • Vortex mixer

  • Sonicator

Procedure:

  • Primary Stock Solution: Prepare a primary stock solution of a known concentration (e.g., 1 mg/mL) by accurately weighing this compound and dissolving it in a volumetric flask with the chosen HPLC-grade solvent. Ensure complete dissolution, using sonication if necessary.

  • Serial Dilutions: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards with decreasing concentrations. Use volumetric flasks for accurate dilutions.

  • Storage: Store the analytical standards in amber vials at 2-8°C to protect them from light.[1] The stability of the standards in the chosen solvent should be validated.

Data Presentation

Table 1: this compound Solution Preparation Summary

ParameterStock SolutionWorking Solution (Cell Culture)Analytical Standard (HPLC)
Compound This compoundThis compoundThis compound
Solvent DMSOCell Culture Medium / PBSHPLC-grade Methanol/Acetonitrile
Concentration 10 mM1-100 µM (example)0.1 - 100 µg/mL (example)
Preparation Weigh & DissolveSerial Dilution from StockSerial Dilution from Stock
Storage -20°C / -80°CUse immediately2-8°C (short-term)

Mandatory Visualizations

G cluster_0 Preparation of this compound Stock Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Filter Sterilize (0.22 µm) C->D E Aliquot and Store at -20°C / -80°C D->E G cluster_1 Preparation of Aqueous Working Solution F Thaw Stock Solution Aliquot G Prepare Serial Dilutions in Aqueous Medium F->G H Gently Mix G->H I Use Immediately in Experiment H->I

References

Application Note: Determination of Purity and Related Substances of Sulfapyrazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances in bulk Sulfapyrazine drug substance. The described method is stability-indicating, capable of separating this compound from its potential impurities and degradation products. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound is a sulfonamide antibacterial agent. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of pharmaceuticals by separating the main component from any impurities or degradation products. This document provides a detailed protocol for an HPLC method validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure reliable and accurate results.[1][2]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: this compound Reference Standard (USP or equivalent).

  • Sample: this compound bulk drug substance.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature Ambient
Detection Wavelength 265 nm[1]
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Protocols

Preparation of Mobile Phase
  • 0.1% Formic Acid in Water: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of 0.1% formic acid in water.

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Preparation of Standard and Sample Solutions

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Further dilute 5.0 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 50 mg of this compound bulk drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Solution (100 µg/mL) in six replicates. The acceptance criteria are provided in Table 2.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 2: System Suitability Criteria.

Analytical Procedure
  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the Standard Solution five times.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peaks.

Data Analysis and Results

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

The method demonstrates good separation of this compound from its potential impurities. A summary of the retention times and typical performance data is presented in Table 3.

CompoundRetention Time (min)Relative Retention TimeLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Impurity A (e.g., Sulfanilamide)~2.5~0.550.100.30
This compound ~4.56 [1]1.00 0.115 [1]0.35 [1]
Impurity B (e.g., N-Acetyl this compound)~6.8~1.490.120.36

Table 3: Chromatographic Data Summary.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting MobilePhase Mobile Phase (ACN:0.1% Formic Acid) SystemSuitability System Suitability (6 Injections of Standard) MobilePhase->SystemSuitability StandardSol Standard Solution (100 µg/mL) StandardSol->SystemSuitability SampleSol Sample Solution (1000 µg/mL) Analysis Sample Analysis (Blank, Standard, Samples) SampleSol->Analysis SystemSuitability->Analysis Passes Criteria Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation FinalReport Final Report Calculation->FinalReport

References

Application Notes and Protocols for Cell Proliferation Assays with Sulfapyrazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyrazine, a sulfonamide antibiotic, and its related compounds have garnered interest for their potential anti-proliferative effects, making them candidates for investigation in cancer research and other diseases characterized by uncontrolled cell growth. These application notes provide a comprehensive overview of the methodologies to assess the impact of this compound on cell proliferation. The protocols detailed herein are intended to guide researchers in designing and executing robust experiments to quantify the cytostatic and cytotoxic effects of this compound.

This compound is a metabolite of the anti-inflammatory drug sulfasalazine and shares structural and functional similarities with its parent compound and the related metabolite, sulfapyridine.[1][2] Research indicates that the anti-proliferative effects of these compounds may be attributed to several mechanisms, including the inhibition of folate metabolism, which is crucial for nucleotide synthesis and cell division.[3][4] Additionally, they have been shown to inhibit the xCT cystine/glutamate antiporter, leading to glutathione depletion, increased oxidative stress, and potentially ferroptosis.[5][6] Furthermore, modulation of key signaling pathways involved in cell survival and proliferation, such as NF-κB, PI3K/Akt, and ERK, has been observed with related compounds.[7][8][9]

These protocols and notes will primarily reference data available for sulfasalazine and sulfapyridine due to the limited direct experimental data on this compound's anti-proliferative activities. Researchers are encouraged to adapt these protocols to generate specific data for this compound.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of sulfasalazine and other sulfonamides on the proliferation of various cell lines. This data provides a comparative reference for expected potencies. Direct IC50 values for this compound are not widely reported in the literature; therefore, data from its parent compound and other related sulfonamides are presented.

CompoundCell LineAssayIC50 (µM)Reference
SulfasalazineNCI H-69 (Small-cell lung cancer)Not Specified25.0 ± 3.9[10]
SulfasalazineH-2496 (Small-cell lung cancer)Not Specified4.5 ± 1.0[10]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical cancer)Not Specified7.2 ± 1.12[3]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB231 (Breast cancer)Not Specified4.62 ± 0.13[3]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast cancer)Not Specified7.13 ± 0.13[3]
N-ethyl toluene-4-sulphonamideHeLa (Cervical cancer)Not Specified> 100[3]
N-ethyl toluene-4-sulphonamideMDA-MB231 (Breast cancer)Not Specified> 100[3]
N-ethyl toluene-4-sulphonamideMCF-7 (Breast cancer)Not Specified> 100[3]

Signaling Pathways Modulated by Sulfasalazine and Related Compounds

Sulfasalazine and its metabolites have been shown to influence several key signaling pathways that regulate cell proliferation, survival, and inflammation. The following diagrams illustrate these interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Inhibits ERK ERK Growth_Factor_Receptor->ERK xCT_Transporter xCT Transporter (SLC7A11/SLC3A2) Cysteine Cysteine (in) xCT_Transporter->Cysteine Uptake Glutamate Glutamate (in) xCT_Transporter->Glutamate Glutathione Glutathione (GSH) xCT_Transporter->Glutathione Akt Akt PI3K->Akt Inhibits NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits Proliferation_Genes Proliferation & Survival Genes Akt->Proliferation_Genes ERK->Proliferation_Genes NFkB NF-κB NFkB_Inhibitor->NFkB Sequesters NFkB_active NF-κB NFkB->NFkB_active Translocates Cystine Cystine (out) Cystine->xCT_Transporter Cysteine->Glutathione ROS Reactive Oxygen Species (ROS) Glutathione->ROS Reduces ROS->Proliferation_Genes Induces Damage & Apoptosis NFkB_active->Proliferation_Genes Activates This compound This compound/ Sulfasalazine This compound->xCT_Transporter Inhibits This compound->PI3K Inhibits This compound->ERK Inhibits This compound->NFkB_Inhibitor Prevents Degradation

Caption: Putative signaling pathways affected by this compound/Sulfasalazine.

Experimental Workflows

The following diagram outlines a general workflow for assessing the anti-proliferative effects of this compound using common in vitro assays.

cluster_setup Experimental Setup cluster_assays Proliferation Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Seed Cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-response and time-course) Seeding->Treatment MTT MTT/XTT Assay (Metabolic Activity) Treatment->MTT BrdU BrdU Assay (DNA Synthesis) Treatment->BrdU Direct_Count Direct Cell Counting (e.g., Trypan Blue) Treatment->Direct_Count Data_Acquisition 4. Data Acquisition (e.g., Plate Reader) MTT->Data_Acquisition BrdU->Data_Acquisition Direct_Count->Data_Acquisition Calculation 5. Calculate % Inhibition and IC50 values Data_Acquisition->Calculation Conclusion 6. Conclusion Calculation->Conclusion

Caption: General workflow for cell proliferation assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Other materials are the same as for the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 value as in the MTT assay.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a direct measure of DNA synthesis and cell proliferation.

Materials:

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Other materials are the same as for the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing/denaturing solution and add 100 µL of the anti-BrdU antibody solution. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm with a reference wavelength of 690 nm.

  • Data Analysis: Calculate the percentage of BrdU incorporation relative to the control to determine the inhibition of DNA synthesis.

Logical Relationship of Sulfonamides' Anti-proliferative Mechanism

The following diagram illustrates the proposed cascade of events leading to the anti-proliferative effects of sulfonamides like this compound.

cluster_cellular_effects Cellular Effects cluster_consequences Downstream Consequences cluster_outcome Cellular Outcome This compound This compound Treatment Folate_Inhibition Inhibition of Folate Metabolism This compound->Folate_Inhibition xCT_Inhibition Inhibition of xCT Transporter This compound->xCT_Inhibition Signaling_Modulation Modulation of Signaling Pathways (e.g., NF-κB, PI3K/Akt, ERK) This compound->Signaling_Modulation Nucleotide_Depletion Decreased Nucleotide Synthesis Folate_Inhibition->Nucleotide_Depletion GSH_Depletion Glutathione (GSH) Depletion xCT_Inhibition->GSH_Depletion Survival_Signal_Reduction Reduced Pro-survival Signaling Signaling_Modulation->Survival_Signal_Reduction Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Depletion->Cell_Cycle_Arrest ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Apoptosis_Ferroptosis Apoptosis / Ferroptosis ROS_Increase->Apoptosis_Ferroptosis Survival_Signal_Reduction->Apoptosis_Ferroptosis Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis_Ferroptosis->Proliferation_Inhibition

Caption: Proposed mechanism of this compound's anti-proliferative action.

References

Application Notes and Protocols: Cytotoxicity of Sulfapyridine, a Related Compound to Sulfapyrazine, on Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct cytotoxicity studies on sulfapyrazine in primary cell lines are not extensively documented in publicly available literature. However, significant research has been conducted on sulfasalazine and its primary metabolite, sulfapyridine, which is structurally and functionally similar to this compound. This document provides detailed application notes and protocols based on studies of sulfasalazine and sulfapyridine to serve as a proxy for understanding the potential cytotoxic effects of this compound. The primary focus is on primary human T-lymphocytes and natural killer (NK) cells, where the effects of these compounds have been most thoroughly investigated.

These notes are intended for researchers, scientists, and drug development professionals investigating the cellular effects of sulfonamide antibiotics.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of sulfasalazine and sulfapyridine on various primary and other cell types.

Table 1: Summary of ED50 Values for Apoptosis Induction by Sulfasalazine

Cell TypeCompoundED50 ValueReference
Primary Human Peripheral Blood T-lymphocytesSulfasalazine~0.5 mM[1][2]
Jurkat T-leukaemia cell lineSulfasalazine~1.0 mM[1][2]

Table 2: Effects of Sulfasalazine and its Metabolites on Cell Viability and Cytotoxicity

Cell TypeCompoundConcentrationEffectReference
Human Red Blood CellsSulfapyridine Hydroxylamine10-500 µMConcentration-dependent increase in methaemoglobinaemia (2.9%-24.4%)[3]
Human Mononuclear LeucocytesSulfapyridine Hydroxylamine10-500 µMConcentration-dependent cytotoxicity (5.4%-51.4%)[3]
Human Natural Killer (NK) CellsSulfasalazineNot specifiedInhibition of spontaneous cytotoxicity[4]
Human Natural Killer (NK) CellsSulfapyridineNot specifiedInhibition of spontaneous cytotoxicity[4]
SW620 Colon Carcinoma CellsSulfasalazineUp to ~1.0 mMNot affected[1][2]
Primary Human SynoviocytesSulfasalazineUp to ~1.0 mMNot affected[1][2]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by FACS Analysis

This protocol is adapted from studies on sulfasalazine-induced apoptosis in human primary peripheral blood T-lymphocytes.[1]

Objective: To quantify the percentage of apoptotic cells following treatment with a test compound.

Materials:

  • Primary human peripheral blood T-lymphocytes

  • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS)

  • Sulfasalazine (or this compound) stock solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Isolate primary human peripheral blood T-lymphocytes to a purity of over 90%.

  • Culture the T-lymphocytes in RPMI 1640 medium supplemented with 10% FCS.

  • Incubate the cells for 24 hours with varying concentrations of sulfasalazine (e.g., 0.1 mM to 2.0 mM). For time-course experiments, incubate with a fixed concentration (e.g., 2.0 mM) for different time periods (e.g., 0, 6, 12, 24 hours).

  • After incubation, harvest the cells by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in PBS for analysis.

  • Determine the percentage of apoptotic cells using a flow cytometer based on their characteristic forward and sideward light scatter changes.

Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol is based on studies investigating the inhibition of NK cell-mediated cytotoxicity by sulfasalazine and sulfapyridine.[4]

Objective: To determine the effect of a test compound on the cytotoxic activity of natural killer cells.

Materials:

  • Purified large granular lymphocytes (as NK cell source)

  • Target cells (e.g., K562 cell line) labeled with 51Cr

  • Sulfasalazine, Sulfapyridine (or this compound)

  • Culture medium (e.g., RPMI 1640 with 10% FCS)

  • Gamma counter

Procedure:

  • Isolate and purify large granular lymphocytes from peripheral blood.

  • Label target cells (K562) with 51Cr.

  • In a 96-well plate, mix the effector cells (NK cells) and target cells at a suitable effector-to-target ratio.

  • Add the test compounds (sulfasalazine or sulfapyridine) at desired concentrations to the wells.

  • Incubate the plate for a standard cytotoxicity assay duration (e.g., 4 hours) at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific cytotoxicity based on the 51Cr release from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells with detergent).

Signaling Pathways and Experimental Workflows

Sulfasalazine_Apoptosis_Pathway Sulfasalazine Sulfasalazine Bax Bax Accumulation in Mitochondria Sulfasalazine->Bax triggers Mito_Potential Collapse of Mitochondrial Transmembrane Potential (ΔΨm) Bax->Mito_Potential induces Cyto_C Cytochrome c Release Mito_Potential->Cyto_C AIF AIF Translocation to Nucleus Mito_Potential->AIF Caspase3 Caspase-3 Activation Cyto_C->Caspase3 activates Apoptosis T-cell Apoptosis Caspase3->Apoptosis contributes to DNA_Frag Large-scale DNA Fragmentation AIF->DNA_Frag triggers DNA_Frag->Apoptosis Bcl2 Bcl-2 Overexpression Bcl2->Mito_Potential prevents Bcl2->AIF prevents

NK_Cell_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Analysis NK_Cells Isolate NK Cells (Effector) Mix_Cells Mix NK Cells and Target Cells NK_Cells->Mix_Cells Target_Cells Label Target Cells (e.g., K562 with 51Cr) Target_Cells->Mix_Cells Add_Compound Add Sulfapyridine/ Sulfasalazine Mix_Cells->Add_Compound Incubate Incubate (e.g., 4h, 37°C) Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cr_Release Measure 51Cr Release (Gamma Counter) Collect_Supernatant->Measure_Cr_Release Calculate_Cytotoxicity Calculate % Cytotoxicity Measure_Cr_Release->Calculate_Cytotoxicity

Discussion and Conclusion

The available data strongly suggest that sulfasalazine and its metabolite sulfapyridine can induce apoptosis in primary T-lymphocytes through a caspase-independent pathway involving the mitochondrial release of Apoptosis-Inducing Factor (AIF).[1][2] This effect appears to be cell-type specific, as colon carcinoma cells and primary synoviocytes were not affected at similar concentrations.[1][2] Furthermore, both sulfasalazine and sulfapyridine have been shown to inhibit the spontaneous cytotoxic activity of natural killer cells.[4]

Given the structural similarity between sulfapyridine and this compound, it is plausible that this compound may exhibit similar cytotoxic effects on primary immune cells. The protocols and data presented here provide a valuable starting point for researchers wishing to investigate the cytotoxicity of this compound. It is recommended that initial studies utilize a broad range of concentrations and include multiple primary cell types to establish a comprehensive cytotoxic profile. The experimental designs and signaling pathways outlined in these notes can guide the design of such studies. Future research should focus on directly assessing the cytotoxic and apoptotic potential of this compound on a variety of primary human cell lines to confirm these hypotheses.

References

Troubleshooting & Optimization

Sulfapyrazine Solubility and Handling in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with sulfapyrazine in cell culture media. Given the limited direct data on this compound, this guide incorporates information from the closely related compound, sulfapyridine, and general principles for handling poorly soluble compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its inherently low water solubility. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound, like its analog sulfapyridine, has poor solubility in neutral aqueous solutions.[1][2]

  • "Solvent Shock": If you are using a high-concentration stock solution of this compound in an organic solvent like DMSO, the rapid dilution into the aqueous cell culture medium can cause the compound to crash out of solution.

  • pH of the Medium: The solubility of sulfonamides like this compound is highly pH-dependent.[2] Standard cell culture media are typically buffered around pH 7.4, which may not be optimal for this compound solubility.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can potentially interact with this compound and reduce its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound and its analogs.[3][4] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: As a general guideline, the final concentration of DMSO in your cell culture should be kept below 0.5% (v/v) to avoid cytotoxic effects. However, the tolerance to DMSO can vary significantly between cell lines. It is best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the optimal non-toxic concentration for your specific cell line.

Q4: Can I adjust the pH of my cell culture medium to improve this compound solubility?

A4: While the solubility of this compound is pH-dependent, significantly altering the pH of your cell culture medium is generally not recommended as it can adversely affect cell health and growth. Most cell lines have a narrow optimal pH range for viability.

Q5: Does this compound affect inflammatory signaling pathways?

A5: The parent drug of the related compound sulfapyridine, sulfasalazine, is known to be an inhibitor of the NF-κB signaling pathway.[5][6][7] However, studies have shown that this inhibitory activity is attributed to the parent molecule and not its metabolites, sulfapyridine and 5-aminosalicylic acid. Therefore, it is unlikely that this compound directly inhibits NF-κB. There is some evidence that sulfapyridine may have anti-inflammatory effects by reducing the expression of certain cytokines, but the precise signaling pathways involved are not well-defined.[8]

Troubleshooting Guides

Problem: Precipitate Formation Upon Addition to Cell Culture Medium

This is a frequent challenge when working with hydrophobic compounds. The following workflow can help you troubleshoot and optimize the dissolution of this compound in your experiments.

G cluster_stock Stock Solution Checks cluster_dilution Dilution Technique start Precipitate observed in cell culture medium check_stock 1. Review Stock Solution Preparation start->check_stock check_dilution 2. Optimize Dilution Technique check_stock->check_dilution Stock solution prepared correctly? stock_solvent Using anhydrous, high-purity DMSO? check_stock->stock_solvent determine_solubility 3. Determine Max Soluble Concentration check_dilution->determine_solubility Precipitation persists? prewarm Pre-warm medium to 37°C? check_dilution->prewarm consider_alternatives 4. Consider Alternative Formulations determine_solubility->consider_alternatives Concentration exceeds solubility limit? success Clear Solution Achieved consider_alternatives->success Alternative successful? stock_conc Is the stock concentration too high? stock_solvent->stock_conc dropwise Add stock solution dropwise while vortexing? prewarm->dropwise intermediate_dilution Prepare intermediate dilutions in DMSO? dropwise->intermediate_dilution

Troubleshooting workflow for this compound precipitation.
Experimental Protocols

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, use a sonicator bath for 10-15 minutes to aid dissolution. Gentle warming to 37°C can also be applied, but be cautious of potential compound degradation with prolonged heat exposure.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare a Serial Dilution: In sterile microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Constant Solvent Concentration: Ensure the final DMSO concentration is the same and at a non-toxic level (e.g., 0.1% or 0.5%) across all dilutions.

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation (cloudiness, visible particles). You can also examine a small aliquot under a microscope.

Data Presentation

Table 1: Solubility of Sulfapyridine (a this compound Analog) in Various Solvents

SolventSolubilityConcentration (mM)Notes
Water< 0.1 mg/mL (insoluble)< 0.4Solubility is pH-dependent.[2][4]
DMSO~60 mg/mL~240.68Sonication may be required.[4]
EthanolSlightly soluble--
MethanolSlightly soluble--

Note: This data is for sulfapyridine and should be used as a reference for this compound. Experimental determination of solubility for this compound in your specific system is highly recommended.

Mandatory Visualizations

Hypothesized Anti-inflammatory Signaling

While this compound is not a direct NF-κB inhibitor, as a sulfonamide, it may exert anti-inflammatory effects through other pathways. The diagram below illustrates a generalized inflammatory signaling cascade that could be investigated for potential modulation by this compound or other small molecules.

G cluster_pathway Potential Target for Anti-inflammatory Compounds LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of

Generalized NF-κB inflammatory signaling pathway.
Logical Workflow for Preparing Working Solutions

This diagram outlines a systematic approach to preparing your final working solution of this compound for cell culture experiments to minimize precipitation.

G start Start: Need to prepare working solution prep_stock Prepare high-concentration stock in DMSO start->prep_stock intermediate_dilution Create intermediate dilution in pure DMSO prep_stock->intermediate_dilution final_dilution Add intermediate dilution dropwise to medium while vortexing intermediate_dilution->final_dilution prewarm_medium Pre-warm cell culture medium to 37°C prewarm_medium->final_dilution apply_to_cells Apply freshly prepared working solution to cells final_dilution->apply_to_cells end Experiment Running apply_to_cells->end

Workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing Sulfapyrazine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sulfapyrazine in in vitro experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro models?

This compound is an active metabolite of the anti-inflammatory drug Sulfasalazine.[1] Its primary established mechanism of action is the inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] This accounts for its antibacterial properties. While its parent compound, Sulfasalazine, is known to inhibit the NF-κB signaling pathway, studies have shown that Sulfapyridine itself does not block NF-κB activation.[3][4][5] Similarly, Sulfapyridine has been found to be inactive in the inhibition of prostaglandin synthesis. It also does not appear to directly affect the activation of MAP kinases such as ERK1/2, JNK, and p38.

Q2: What is the recommended concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For antibacterial studies, Minimum Inhibitory Concentrations (MICs) have been established for various strains.[1][2] For anti-inflammatory and cytotoxicity studies in mammalian cell lines, a broader range should be tested. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on available data, concentrations for anti-inflammatory effects could be in the low micromolar to low millimolar range, while cytotoxicity is generally observed at higher concentrations.

Q3: What is the solubility of Sulfapyridine in common solvents and cell culture media?

Sulfapyridine has low solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][6][7] For in vitro experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding this compound.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseSolution
Poor Aqueous Solubility Sulfapyridine has limited solubility in aqueous solutions like cell culture media. Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final working concentration directly in the pre-warmed medium with gentle mixing.
High Final DMSO Concentration If the volume of the DMSO stock solution added to the medium is too high, the DMSO itself can cause the compound to precipitate out. Ensure the final DMSO concentration in your culture medium does not exceed 0.5%.
Temperature Shock Adding a cold stock solution to warm media can sometimes cause precipitation. Allow the this compound stock solution to come to room temperature before adding it to the 37°C cell culture medium.
Interaction with Media Components Certain components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause precipitation. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
Issue 2: Unexpected Cytotoxicity

Symptoms:

  • High levels of cell death observed at concentrations expected to be non-toxic.

  • Inconsistent results in cell viability assays.

Possible Causes and Solutions:

CauseSolution
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) for each new cell line to determine the appropriate non-toxic concentration range.
DMSO Toxicity High concentrations of DMSO are toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally at or below 0.1%, and always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Metabolite-Induced Cytotoxicity While Sulfapyridine itself may have low cytotoxicity in some cell lines, its metabolites could be more potent. Be aware of the metabolic capabilities of your chosen cell line.
Incorrect Concentration Calculation Double-check all calculations for stock solution preparation and dilutions to ensure the final concentration in the wells is accurate.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterOrganism/Cell LineValueReference
IC50 Recombinant P. carinii dihydropteroate synthetase (DHPS)0.18 µM[1][2]
MIC Y. enterocolitica3.1-25 µg/mL[1][2]
MIC Salmonella25-100 µg/mL[1][2]
MBC S. aureus0.8 µM[2]
IC50 (Cytotoxicity) U-87 MG (human glioblastoma)> 1000 µM[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen adherent cell line.

Materials:

  • Sulfapyridine powder

  • DMSO

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Remember to keep the final DMSO concentration below 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Measuring the Effect of this compound on IL-8 Production using ELISA

This protocol describes how to measure the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-8 from stimulated immune cells (e.g., macrophages).

Materials:

  • Sulfapyridine powder

  • DMSO

  • Immune cell line (e.g., THP-1 differentiated into macrophages)

  • Complete cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Human IL-8 ELISA kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (if applicable): Seed the cells in a 24-well plate at an appropriate density. If using THP-1 cells, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Compound Pre-treatment: Prepare dilutions of this compound in cell culture medium as described in the cytotoxicity protocol. Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.

  • Cell Stimulation: After the pre-treatment, add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce IL-8 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • ELISA Assay: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards provided in the ELISA kit. Use this curve to determine the concentration of IL-8 in each of your samples. Plot the IL-8 concentration against the this compound concentration to determine its inhibitory effect.

Visualizations

Experimental_Workflow start Start stock Prepare this compound Stock Solution in DMSO start->stock dose_response Perform Dose-Response Cytotoxicity Assay (MTT) stock->dose_response determine_ic50 Determine IC50 and Non-Toxic Concentrations dose_response->determine_ic50 anti_inflammatory Conduct Anti-Inflammatory Assay (e.g., IL-8 ELISA) determine_ic50->anti_inflammatory data_analysis Analyze and Interpret Results anti_inflammatory->data_analysis end End data_analysis->end Troubleshooting_Precipitation start Precipitate Observed in Cell Culture Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso check_stock Was the stock solution clear before dilution? check_dmso->check_stock No sol_dmso Reduce final DMSO concentration. check_dmso->sol_dmso Yes check_temp Was the stock added to pre-warmed medium? check_stock->check_temp Yes sol_stock Prepare fresh stock solution. check_stock->sol_stock No check_mixing Was the medium mixed gently after adding the stock? check_temp->check_mixing Yes sol_temp Warm stock to room temp before adding to medium. check_temp->sol_temp No sol_mixing Ensure gentle but thorough mixing. check_mixing->sol_mixing No sol_solubility Consider using a lower concentration of this compound. check_mixing->sol_solubility Yes

References

Stability of Sulfapyrazine in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfapyrazine. The information is designed to address common issues encountered during experimental studies of its stability in various buffer solutions.

Disclaimer: Specific stability data for this compound is limited in the readily available scientific literature. Much of the following guidance is based on studies of the closely related compound, Sulfapyridine, which is structurally similar and often serves as a proxy in stability discussions.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when preparing this compound solutions for stability studies?

When preparing this compound solutions for stability studies, the most critical factors are the pH of the buffer, the composition of the buffer, temperature, and exposure to light. This compound's stability is significantly influenced by pH, with increased degradation observed in both acidic and alkaline conditions. Temperature can accelerate degradation, and the compound has shown susceptibility to photolytic degradation[1].

Q2: Which buffer systems are recommended for studying the stability of this compound?

The choice of buffer depends on the desired pH range for your study. Commonly used buffers in pharmaceutical stability studies include:

  • Phosphate buffers: Useful for a pH range of 6.0 to 8.0.

  • Acetate buffers: Suitable for a pH range of 3.5 to 5.5.

  • Citrate buffers: Effective for a pH range of 3.0 to 6.2.

It is crucial to ensure that the buffer components themselves do not react with this compound or its degradation products.

Q3: How does pH affect the stability of this compound?

The pH of the solution is a primary driver of this compound degradation. Studies on the related compound sulfapyridine have shown significant degradation under acidic conditions (e.g., 0.1 M hydrochloric acid)[1]. Conversely, studies on sulfasalazine, which metabolizes to sulfapyridine, indicate that it is most susceptible to degradation under alkaline conditions[2][3][4]. The hydrolysis half-life of sulfapyridine has been shown to decrease as the pH increases from 3 to 11 at elevated temperatures, indicating that both acidic and basic conditions can promote degradation depending on other factors like temperature[5].

Q4: What is a forced degradation study and why is it important for this compound?

A forced degradation study, also known as stress testing, is designed to intentionally degrade the drug substance to understand its degradation pathways and to develop stability-indicating analytical methods[2][6]. For this compound, this involves exposing it to harsh conditions such as strong acids, strong bases, oxidizing agents, high temperatures, and intense light[1][2]. The results help in identifying potential degradation products and ensuring that the analytical method can separate and quantify these from the intact drug.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound is observed in my buffered solution.

  • Possible Cause: The pH of your buffer may be at a level that promotes the hydrolysis of this compound.

  • Troubleshooting Steps:

    • Verify the pH of your buffer solution.

    • Review the literature to determine the optimal pH range for this compound stability. Based on related compounds, near-neutral pH may be more stable.

    • Consider performing a pH-rate profile study to identify the pH of maximum stability for your specific experimental conditions.

Problem 2: Inconsistent results in my this compound stability study.

  • Possible Cause 1: Photodegradation due to exposure to light.

  • Troubleshooting Steps:

    • Protect your samples from light by using amber-colored vials or by wrapping the containers in aluminum foil[2].

    • Conduct experiments under controlled lighting conditions.

  • Possible Cause 2: Temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure that your samples are stored in a temperature-controlled environment (e.g., an incubator or a stability chamber).

    • Monitor and record the temperature throughout the experiment. An increase of 10°C can significantly accelerate the hydrolysis rate[5].

Problem 3: My analytical method (e.g., HPLC) does not show a clear separation between this compound and its degradation products.

  • Possible Cause: The chosen analytical method is not "stability-indicating."

  • Troubleshooting Steps:

    • Develop and validate a stability-indicating HPLC method. This typically involves using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and a buffer (like formic acid or ammonium acetate)[1][2].

    • Perform a forced degradation study to generate degradation products.

    • Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation between the parent drug and all degradation products. A photodiode array (PDA) detector can be used to check for peak purity[3].

Data Presentation

Table 1: Summary of Forced Degradation Studies on Sulfapyridine (as a proxy for this compound)

Stress ConditionReagent/DetailsObserved Degradation (%)Reference
Acid Hydrolysis0.1 M Hydrochloric Acid21.56[1]
Alkaline HydrolysisExtreme alkaline conditionsSignificant degradation to a single minor product[2][3][4]
Oxidative30% H₂O₂No significant degradation noted in some studies[2]
Thermal50°C for 31 daysNo significant degradation noted in some studies[2]
PhotolyticUV-VIS light28.57[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 85°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 85°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 30% hydrogen peroxide. Store at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Place the solid drug or a solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a specified duration.

  • Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method. Compare the results with a control sample stored under normal conditions.

Protocol 2: Stability-Indicating HPLC Method for Sulfapyridine (Adaptable for this compound)

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid (30:70 v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 265 nm[1]

  • Temperature: Ambient

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH) stock->base Expose to Stress oxidation Oxidative Stress (e.g., 30% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 70°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation and Degradation Pathway ID hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome cluster_monitoring Monitoring pH pH of Buffer Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability Buffer Buffer Composition Buffer->Stability Degradation Degradation Rate Stability->Degradation Products Degradation Products Stability->Products

Caption: Key factors influencing the stability of this compound in solution.

References

Troubleshooting variability in Sulfapyrazine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental results involving Sulfapyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in this compound quantification?

Variability in this compound quantification can arise from several factors, including:

  • Physicochemical Properties of this compound: Its solubility is pH-dependent, and it is susceptible to degradation under acidic and photolytic conditions.[1][2]

  • Analytical Method Variability: Issues with the High-Performance Liquid Chromatography (HPLC) system, such as inconsistent mobile phase preparation, column degradation, or detector fluctuations, can lead to variable results.

  • Sample Preparation: Inefficient or inconsistent extraction of this compound from biological matrices can be a significant source of error.

  • Metabolic Differences: In in-vivo and some in-vitro systems, the metabolic conversion of precursor drugs like Sulfasalazine to Sulfapyridine, and the subsequent metabolism of Sulfapyridine itself (e.g., acetylation), can vary between individuals or experimental models due to genetic differences in enzyme activity (acetylator phenotype).

Q2: How does the pH of the solvent affect this compound solubility and stability?

This compound's water solubility is very pH-dependent.[3] It is a weakly acidic compound with a pKa of approximately 8.48.[4] Its solubility is low in neutral and acidic solutions, which can lead to precipitation if the pH of the sample or mobile phase is not carefully controlled. There is a risk of crystallization within the bladder or urethra in clinical applications if the urinary pH is not adequately managed.[3] Furthermore, this compound is prone to hydrolysis in acidic mediums.[2]

Q3: Is this compound sensitive to light?

Yes, this compound is sensitive to light and can undergo photolytic degradation.[1][2] It is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil, especially during storage and sample preparation.[4] Forced degradation studies have shown significant degradation under photolytic conditions.[1][2]

Q4: What is the primary metabolic pathway for this compound, and how does it impact experimental results?

This compound is often a metabolite of the drug Sulfasalazine, which is cleaved by gut bacteria into Sulfapyridine and 5-aminosalicylic acid (5-ASA).[5][6] Sulfapyridine itself is primarily metabolized in the liver through acetylation to form N-acetyl-sulfapyridine. The rate of this acetylation is dependent on an individual's acetylator phenotype (fast or slow), which can lead to significant differences in plasma concentrations and half-life of Sulfapyridine between subjects.[7] This genetic variability is a crucial factor to consider in both preclinical and clinical studies.

Troubleshooting Guides

HPLC-UV Analysis Variability

This guide focuses on troubleshooting common issues encountered during the quantification of this compound using a reverse-phase HPLC-UV method.

Observed Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the C18 column.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 3.0 using an additive like 0.1% formic acid to protonate the silanol groups and minimize secondary interactions.[8] 2. Use an End-Capped Column: Employ a base-deactivated or end-capped C18 column specifically designed to reduce silanol interactions.[8] 3. Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and reduce tailing.[8]
Inconsistent Retention Times 1. Inconsistent Mobile Phase Composition: Improperly mixed or degraded mobile phase. 2. Fluctuations in Column Temperature: Lack of a column oven or unstable temperature control. 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty check valves.1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and consistent column temperature throughout the analytical run. 3. Purge the Pump: Purge the pump to remove any air bubbles. If the problem persists, check and clean or replace the pump's check valves.
Ghost Peaks (Extraneous Peaks) 1. Sample Carryover: Residue from a previous injection in the injector or column. 2. Contaminated Mobile Phase or Solvents: Impurities in the solvents used for mobile phase or sample preparation. 3. Degradation of this compound: The sample may have degraded in the autosampler.1. Implement a Needle Wash Step: Use a strong solvent in the needle wash to clean the injector between samples. Run blank injections to confirm the absence of carryover.[9] 2. Use High-Purity Solvents: Filter all mobile phases through a 0.45 µm filter before use.[10] 3. Maintain Sample Integrity: Keep samples in the autosampler at a controlled, cool temperature. Analyze samples as quickly as possible after preparation.
Low Peak Area/Sensitivity 1. Improper Wavelength Setting: The UV detector is not set to the optimal wavelength for this compound. 2. Sample Loss During Preparation: Inefficient extraction or loss of analyte during solvent evaporation steps. 3. Poor Solubility: this compound may have precipitated out of the solution.1. Verify Detector Wavelength: Ensure the UV detector is set to the λmax of this compound (around 254-265 nm).[10][11] 2. Optimize Extraction Procedure: Validate the sample preparation method for recovery. Ensure complete transfer of supernatants and handle samples carefully. 3. Check Sample pH and Solvent: Ensure the pH and composition of the sample solvent maintain this compound solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₁N₃O₂S[4]
Molecular Weight 249.29 g/mol [4]
Melting Point 191-193 °C[4]
pKa 8.48[4]
Water Solubility <0.1 g/100 mL at 22 °C[4]
Appearance White to off-white crystalline powder[4]

Table 2: Example HPLC-UV Method Parameters for this compound Quantification in Plasma

ParameterConditionReference
Column C18 (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile: 0.1% Formic Acid (30:70 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 265 nm[11]
Injection Volume 20 µL-
Column Temperature Ambient or 30 °C[11]
Internal Standard Sulfamethazine[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using HPLC-UV

This protocol provides a detailed methodology for the determination of this compound in human plasma, adapted from published methods.[11][12][13]

1. Materials and Reagents:

  • This compound reference standard

  • Sulfamethazine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve a concentration range of 1 µg/mL to 50 µg/mL.

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of Sulfamethazine in methanol and dilute to a final working concentration of 10 µg/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard solution (Sulfamethazine in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Inject 20 µL of the prepared sample into the HPLC system.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sulfasalazine_Metabolism_and_Action Sulfasalazine Metabolism and Action Pathway Sulfasalazine Sulfasalazine Gut_Bacteria Gut Bacteria (Azo-reductase) Sulfasalazine->Gut_Bacteria Metabolism Sulfapyridine Sulfapyridine (SP) Gut_Bacteria->Sulfapyridine _5ASA 5-Aminosalicylic Acid (5-ASA) Gut_Bacteria->_5ASA Systemic_Absorption Systemic Absorption Sulfapyridine->Systemic_Absorption NFkB_Inhibition Inhibition of NF-κB Pathway Sulfapyridine->NFkB_Inhibition COX_LOX_Inhibition Inhibition of COX/LOX Pathways _5ASA->COX_LOX_Inhibition Liver_Metabolism Liver Metabolism (Acetylation) Systemic_Absorption->Liver_Metabolism N_acetyl_SP N-acetyl-sulfapyridine (Inactive) Liver_Metabolism->N_acetyl_SP

Caption: Metabolism of Sulfasalazine and the primary actions of its metabolites.

NFkB_Inhibition_Pathway Sulfapyridine Inhibition of the NF-κB Pathway cluster_0 Inactive Cytoplasmic Complex Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates IkB_alpha_P P-IκBα IkB_alpha->IkB_alpha_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkB_alpha_P->Proteasome Degradation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Sulfapyridine Sulfapyridine Sulfapyridine->IKK_Complex Inhibits

Caption: Mechanism of Sulfapyridine's inhibitory effect on the NF-κB signaling pathway.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound Analysis Start Variable Results Observed Check_System_Suitability Check System Suitability (Peak Shape, Retention Time, Area) Start->Check_System_Suitability Peak_Tailing Peak Tailing? Check_System_Suitability->Peak_Tailing Asymmetry Adjust_pH Lower Mobile Phase pH (e.g., to ~3.0) Peak_Tailing->Adjust_pH Yes RT_Shift Retention Time Shift? Peak_Tailing->RT_Shift No Use_Endcapped_Column Use End-Capped Column Adjust_pH->Use_Endcapped_Column If persists Review_Data Review Data and Re-inject Use_Endcapped_Column->Review_Data Check_Mobile_Phase Prepare Fresh Mobile Phase Degas Thoroughly RT_Shift->Check_Mobile_Phase Yes Low_Sensitivity Low Sensitivity? RT_Shift->Low_Sensitivity No Check_Temp Check Column Temperature Check_Mobile_Phase->Check_Temp Check_Temp->Review_Data Check_Wavelength Verify Detector Wavelength (254-265 nm) Low_Sensitivity->Check_Wavelength Yes Low_Sensitivity->Review_Data No Check_Extraction Review Sample Prep Check Recovery Check_Wavelength->Check_Extraction Check_Extraction->Review_Data

Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.

References

Technical Support Center: Sulfapyrazine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Sulfapyrazine in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a sulfonamide antibiotic. Like many small molecules, it has the potential to interfere with biochemical assays through several mechanisms that are not related to a specific biological activity on the intended target. These can include absorbance of light at wavelengths used in the assay, fluorescence, chemical reactivity with assay components, or nonspecific interactions with proteins.

Q2: Which types of biochemical assays are most susceptible to interference by this compound?

Assays that are particularly sensitive to interference from compounds like this compound include:

  • Colorimetric and Spectrophotometric Assays: this compound has a known absorbance spectrum which can overlap with the wavelengths used to measure the output of many assays, leading to artificially high or low readings.

  • Fluorescence-Based Assays: Compounds that are fluorescent or that quench the fluorescence of a reporter molecule can significantly impact the results of fluorescence intensity, FRET, and fluorescence polarization assays.

  • Enzyme Assays: this compound may directly interact with the enzyme or other components of the assay, leading to apparent inhibition or activation.

  • High-Throughput Screening (HTS) Assays: Due to the high compound concentrations often used in HTS, the potential for various interference mechanisms is increased.

Q3: How can I determine if this compound is interfering with my specific assay?

The most direct method is to run a series of control experiments. A crucial first step is to perform the assay in a cell-free or protein-free system containing this compound at the concentrations being tested. If a signal is detected or altered in the absence of the biological target, it is a strong indication of direct interference.

Q4: I am observing unexpected results in my assay when using this compound. What are the first troubleshooting steps I should take?

Begin by consulting the troubleshooting guides below for the specific type of assay you are using. Key initial steps include running appropriate controls (e.g., compound-only controls), measuring the absorbance and fluorescence spectra of this compound under your assay conditions, and considering orthogonal assays with different detection methods to validate your findings.

Q5: Does this compound interfere with the NF-κB signaling pathway?

Current research indicates that this compound itself does not directly inhibit the NF-κB signaling pathway. However, its parent compound, Sulfasalazine (from which this compound is a metabolite), is a known inhibitor of NF-κB activation.[1][2][3][4] It is crucial to distinguish between the effects of these two compounds in your experimental system.

Q6: Is this compound known to inhibit prostaglandin synthesis?

Studies have shown that this compound is a very weak inhibitor of prostaglandin biosynthesis.[5][6][7] While it is a metabolite of the prostaglandin synthesis inhibitor Sulfasalazine, this compound itself has considerably lower potency in this regard.

Troubleshooting Guides

Interference in Colorimetric and Spectrophotometric Assays

Issue: You are observing an unexpected change in absorbance in your assay in the presence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a control sample containing this compound at the test concentration in the assay buffer without the enzyme or substrate. Measure the absorbance at the assay wavelength. A significant absorbance reading indicates that this compound itself is contributing to the signal.

  • Determine the Absorbance Spectrum of this compound: Scan the absorbance of this compound across a range of wavelengths, including your assay's detection wavelength, to identify any spectral overlap.

  • Correct for Background Absorbance: If this compound absorbs at the assay wavelength, subtract the absorbance of the compound-only control from the absorbance of your test samples.

  • Consider an Alternative Wavelength: If possible, adjust the assay to a wavelength where this compound does not absorb.

  • Use an Orthogonal Assay: Validate your results using an assay with a different detection method, such as a fluorescence-based or luminescence-based assay.

Quantitative Data on this compound Interference (Hypothetical Example)

The following table provides a hypothetical example of how to present quantitative data on this compound interference. Note: These values are for illustrative purposes only and are not derived from experimental data.

Assay TypeTargetDetection Wavelength (nm)This compound Concentration (µM)% Signal Interference (Absorbance)
Kinase AssayKinase X450105%
5025%
10048%
Protease AssayProtease Y405102%
5012%
10023%
Interference in Fluorescence-Based Assays

Issue: Your fluorescence-based assay shows altered signal intensity, quenching, or an unexpected increase in fluorescence with this compound.

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence: Measure the fluorescence emission of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.

  • Check for Fluorescence Quenching: In a cell-free system, mix this compound with the fluorescent probe used in your assay. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

  • Shift to Red-Shifted Dyes: If interference is observed, consider using fluorescent probes that excite and emit at longer wavelengths (red-shifted), as this can often reduce interference from autofluorescent compounds.

  • Perform a Pre-read: Before initiating the assay reaction, read the fluorescence of the plate after the addition of this compound to establish a baseline for background fluorescence.

  • Employ Orthogonal Assays: Confirm any findings with a non-fluorescence-based method, such as an absorbance or luminescence assay.

Experimental Protocols

Protocol 1: Determining the Absorbance Spectrum of this compound

Objective: To determine if this compound absorbs light at the wavelength used for a colorimetric assay.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final assay concentration in the assay buffer.

  • Use a spectrophotometer to measure the absorbance of the this compound solution across a range of wavelengths (e.g., 300-700 nm).

  • As a blank, use the assay buffer containing the same concentration of the solvent used for the stock solution.

  • Plot absorbance versus wavelength to visualize the absorbance spectrum.

Protocol 2: Cell-Free Control for Interference in Enzyme Assays

Objective: To determine if this compound directly interferes with the components of an enzyme assay.

Methodology:

  • Prepare two sets of reactions in parallel:

    • Test Reaction: Contains the assay buffer, substrate, and this compound at the desired concentration.

    • Control Reaction: Contains the assay buffer and substrate.

  • Incubate both sets of reactions under the standard assay conditions (temperature and time).

  • Measure the signal (e.g., absorbance or fluorescence) in both sets of reactions.

  • A significant difference in the signal between the test and control reactions indicates direct interference of this compound with the assay components.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Interference Testing cluster_2 Analysis & Conclusion start Unexpected Assay Result with this compound control_exp Run Compound-Only Control start->control_exp spectral_scan Measure Absorbance/ Fluorescence Spectrum control_exp->spectral_scan interference Interference Confirmed spectral_scan->interference Signal Change? orthogonal_assay Perform Orthogonal Assay valid_result Result is Valid orthogonal_assay->valid_result no_interference No Interference interference->no_interference No conclusion Modify Protocol or Select New Assay interference->conclusion Yes no_interference->orthogonal_assay

Caption: A logical workflow for troubleshooting potential this compound interference.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_drugs Drug Action TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκB degradation Gene Inflammatory Gene Transcription Nucleus->Gene activates Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibits This compound This compound No_Inhibition No Direct Inhibition This compound->No_Inhibition No_Inhibition->IKK

Caption: Sulfasalazine, not this compound, inhibits the NF-κB pathway.

References

Sulfapyrazine degradation products and their effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfapyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of sulfapyridine and the potential effects of its degradation products on experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for sulfapyridine?

A1: Sulfapyridine is susceptible to degradation under several conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. The primary degradation pathways often involve the cleavage or modification of the sulfonamide and pyridine functional groups. Under enhanced hydrolysis conditions (high temperature and alkaline pH), the cleavage of the N-C bond is a key degradation step.[1] In forced degradation studies, significant degradation has been observed in the presence of 0.1 M hydrochloric acid and under photolytic conditions.[2]

Q2: My assay results are inconsistent when using sulfapyridine. Could degradation products be the cause?

A2: Yes, inconsistent assay results can be a consequence of sulfapyridine degradation. The formation of byproducts can interfere with assay signals, alter biological activity, or introduce unforeseen toxicity. For instance, some degradation products of sulfonamides have been shown to be more toxic than the parent compound.[3] It is crucial to use freshly prepared solutions and consider the stability of sulfapyridine under your specific experimental conditions.

Q3: I am observing unexpected toxicity in my cell-based assay. How can I determine if it's caused by sulfapyridine degradation?

A3: To investigate if unexpected toxicity is due to degradation, you can perform control experiments. This includes comparing the effects of a freshly prepared sulfapyridine solution with one that has been aged or stressed under conditions relevant to your experiment (e.g., exposure to light, elevated temperature, or specific pH). Analyzing the stressed sample by HPLC or LC-MS can help identify the presence of degradation products.[2] Some studies have noted that while the parent antibiotic's antibacterial activity may decrease with degradation, the remaining intermediates can still exhibit biological activity.[1]

Q4: How can I minimize the degradation of sulfapyridine in my experimental solutions?

A4: To minimize degradation, it is recommended to prepare sulfapyridine solutions fresh for each experiment. Store stock solutions in the dark at low temperatures to mitigate photolytic and thermal degradation. The pH of your buffers should also be considered, as both acidic and alkaline conditions can promote hydrolysis.[1][2] For long-term storage, consult the manufacturer's stability data.

Q5: What analytical methods are suitable for detecting and quantifying sulfapyridine and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying sulfapyridine and its degradation products.[2][4][5] Coupling HPLC with Mass Spectrometry (LC-MS) is particularly powerful for the identification of unknown degradation products.[2][6] These methods are sensitive, specific, and can be adapted for various biological fluids and experimental media.[5][7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Problem: Your HPLC analysis of a sulfapyridine sample shows additional, unexpected peaks that are not present in the standard.

  • Possible Cause: These peaks likely represent degradation products of sulfapyridine.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the species corresponding to the unexpected peaks to aid in their identification.[2]

    • Forced Degradation Study: To confirm that the peaks are indeed from degradation, perform a forced degradation study by intentionally exposing sulfapyridine to stress conditions (e.g., acid, base, heat, light, oxidation).[2] Compare the chromatograms from the stressed samples to your experimental sample.

    • Optimize Storage and Handling: Review your solution preparation and storage procedures. Ensure solutions are fresh and protected from light and extreme temperatures.

Issue 2: Color Change or Precipitation in Solution
  • Problem: Your sulfapyridine solution has changed color or a precipitate has formed over time.

  • Possible Cause: This can be a sign of chemical degradation, leading to the formation of less soluble or colored byproducts.

  • Troubleshooting Steps:

    • Do Not Use: Discard the solution. The presence of a precipitate or color change indicates significant degradation, and the solution is no longer suitable for use.

    • Check Solubility and pH: Re-evaluate the solvent and pH used for your solution. Ensure that the concentration of sulfapyridine is within its solubility limits under your experimental conditions.

    • Prepare Fresh: Always prepare solutions immediately before use to minimize the risk of degradation.

Issue 3: Assay Interference (e.g., False Positives/Negatives)
  • Problem: You suspect that degradation products are interfering with your assay readout (e.g., fluorescence, absorbance, enzyme activity).

  • Possible Cause: Degradation products can possess properties that interfere with detection methods or have off-target biological effects.[8][9]

  • Troubleshooting Steps:

    • Blank Controls: Run control experiments with a "degraded" sulfapyridine solution (prepared through forced degradation) in the absence of your biological target to see if it generates a signal.

    • Counter-Screen: If a specific interference is suspected (e.g., redox activity), specific counter-screens can be employed.[9]

    • Purity Analysis: Use a stability-indicating method like HPLC to assess the purity of your sulfapyridine stock solution before use.[2]

Data on Sulfapyridine Degradation

Table 1: Summary of Forced Degradation Studies of Sulfapyridine
Stress ConditionExtent of Degradation (%)Reference
0.1 M Hydrochloric Acid21.56[2]
Photolytic28.57[2]
Alkaline Hydrolysis (5N NaOH, 85°C, 24h)Minor degradation product formed[10]
Acidic Hydrolysis (5N HCl, 85°C, 24h)Stable[10]
Oxidation (30% H₂O₂)Stable[10]
Dry HeatStable[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Sulfapyridine

This protocol is based on a validated method for assessing the stability of sulfapyridine.[2]

  • Objective: To quantify sulfapyridine and separate it from its degradation products.

  • Materials:

    • HPLC system with a photodiode array (PDA) detector

    • C18 column (250 x 4.6 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Formic acid (0.1%)

    • Sulfapyridine reference standard

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: 0.1% Formic Acid (30:70 v/v)

    • Flow Rate: 1 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a stock solution of sulfapyridine in a suitable solvent (e.g., methanol or the mobile phase).

    • Prepare working standards and samples by diluting the stock solution with the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the samples and standards and record the chromatograms.

    • The retention time for sulfapyridine is approximately 4.56 minutes under these conditions.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_assay Biological Assay sp_prep Prepare Sulfapyridine Solution stress Apply Stress Conditions (Acid, Base, Light, Heat) sp_prep->stress Forced Degradation hplc HPLC Analysis sp_prep->hplc cell_assay Cell-Based Assay sp_prep->cell_assay stress->hplc stress->cell_assay Compare Effects lcms LC-MS Identification hplc->lcms Identify Unknowns data_analysis Analyze for Interference/ Toxicity cell_assay->data_analysis

Caption: Workflow for investigating sulfapyridine degradation and its effects.

troubleshooting_logic start Inconsistent Assay Results check_purity Check Solution Purity via HPLC start->check_purity degradation_present Degradation Products Detected? check_purity->degradation_present yes Yes degradation_present->yes Yes no No degradation_present->no No mitigate_degradation Mitigate Degradation: - Use Fresh Solutions - Protect from Light/Heat - Optimize pH yes->mitigate_degradation troubleshoot_assay Troubleshoot Other Assay Parameters no->troubleshoot_assay re_run Re-run Assay mitigate_degradation->re_run

Caption: Troubleshooting logic for inconsistent assay results.

References

Minimizing Sulfapyrazine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfapyrazine in aqueous solutions. The focus is on understanding and minimizing precipitation to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is characterized by its low solubility in water. At room temperature (approximately 22-25°C), its solubility is reported to be less than 0.1 g/100 mL and approximately 268 mg/L.[1] It typically appears as a white to yellowish-white crystalline powder.[1][2]

Q2: How does pH fundamentally affect the solubility of this compound?

A2: this compound's solubility is highly dependent on pH.[2][3] It is an amphoteric molecule, meaning it can act as either an acid or a base. Consequently, it is soluble in both acidic and basic aqueous solutions but exhibits its lowest solubility near its isoelectric point.[1] The molecule possesses two pKa values, approximately 2.5 (for the amino group) and 8.4 (for the sulfonamide group), which dictate its ionization state and, therefore, its solubility at a given pH.[1]

Q3: Why did my seemingly dissolved this compound solution precipitate over time?

A3: This phenomenon, known as precipitation from a supersaturated solution, is common for poorly soluble compounds. A supersaturated solution contains a higher concentration of a dissolved substance than its equilibrium solubility allows.[4][5] This is a metastable state, and over time, the excess solute will crystallize or precipitate out of the solution to reach thermodynamic equilibrium.[4][6] Factors like temperature fluctuations, agitation, or the presence of nucleation sites (e.g., dust particles) can trigger this precipitation.

Q4: What solvents, other than water, can be used to dissolve this compound?

A4: this compound shows higher solubility in certain organic solvents. It is slightly soluble in alcohol (1:440 or ~2.27 mg/mL) and acetone (1:65 or ~15.38 mg/mL). It is also slightly soluble in methanol and DMSO. Using these solvents as co-solvents with water is a common strategy to increase its solubility in aqueous-based systems.[7][8]

Troubleshooting Guide: Minimizing Precipitation

This guide addresses specific problems you may encounter during your experiments.

Problem 1: My this compound precipitated immediately after I added it to my aqueous buffer.

  • Cause: The pH of your buffer is likely close to the isoelectric point of this compound, where its solubility is minimal.

  • Solution: Adjust the pH of your solution.

    • For Acidic Conditions: Lower the pH to 2 or below to protonate the amino group, forming a more soluble cationic species.

    • For Basic Conditions: Raise the pH to 10 or above to deprotonate the sulfonamide group, forming a more soluble anionic species.

    • Verification: Always measure the final pH of your solution after the this compound has been added and dissolved, as the compound itself can slightly alter the pH.

Problem 2: I need to prepare a concentrated stock solution, but pH adjustment is not sufficient or desirable for my experiment.

  • Cause: You are exceeding the solubility limit of this compound in your current solvent system.

  • Solution 1: Utilize a Co-solvent System.

    • Co-solvents can significantly enhance the solubility of poorly soluble drugs.[7] Propylene glycol, ethanol, and polyethylene glycol (PEG) are commonly used.[8]

    • Procedure: Start by dissolving the this compound in a small amount of a suitable organic co-solvent (e.g., propylene glycol, DMSO, or ethanol) before adding it to the aqueous buffer. This method, known as the solvent-shift method, can generate a supersaturated solution.[4][9] Be aware that this may still precipitate over time if not stabilized.

  • Solution 2: Gentle Heating.

    • The dissolution of this compound is an endothermic process, meaning its solubility generally increases with temperature.[7][8]

    • Procedure: Gently warm the solution while stirring to facilitate dissolution. Allow the solution to slowly cool to the experimental temperature. Note that this creates a supersaturated state, which may be prone to precipitation upon cooling or over longer storage periods.[6]

Problem 3: My solution was clear initially, but crystals formed after being stored for a few hours/days.

  • Cause: Your clear solution was likely supersaturated. The system is slowly returning to a state of lower energy through nucleation and crystal growth.[4]

  • Solution: Add a Precipitation Inhibitor.

    • Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinyl Pyrrolidone (PVP) can act as "parachutes" to maintain the supersaturated state.[4][6]

    • Mechanism: These polymers work by inhibiting nucleation and/or slowing crystal growth, often through hydrogen bonding with the drug molecules, which prevents them from self-aggregating into a crystal lattice.[4]

    • Procedure: Dissolve a low concentration of a suitable polymer (e.g., 0.1% - 0.5% w/v HPMC) in your buffer before adding the this compound.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent System Temperature (°C) Solubility Reference
Water 22 < 1 g/L
Water 25 268 mg/L [1]
Propylene Glycol (Pure) 20 25.1 mg/mL [8][10]
Propylene Glycol (Pure) 40 46.5 mg/mL [8][10]
Ethanol 25 ~2.3 mg/mL

| Acetone | 25 | ~15.4 mg/mL | |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 249.29 g/mol [1]
pKa (Sulfonamide) 8.4 - 8.48 [1]
LogP 0.35 [1]

| Melting Point | 191-193 °C | |

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
  • Preparation: Weigh the desired amount of this compound powder.

  • Solvent: Add a portion of the total required volume of purified water or buffer.

  • pH Adjustment: While stirring, slowly add a titrant (e.g., 1N HCl or 1N NaOH) dropwise to adjust the pH.

    • For acidic dissolution, target a pH of ≤ 2.

    • For basic dissolution, target a pH of ≥ 10.

  • Dissolution: Continue stirring until all the powder is completely dissolved.

  • Final Volume & pH Check: Add the remaining solvent to reach the final desired volume and concentration. Re-verify the final pH and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Protocol 2: Shake-Flask Method for Solubility Determination

This protocol is used to determine the equilibrium solubility of this compound under specific conditions (e.g., in a particular buffer or co-solvent mixture).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess this compound to vial with solvent B Seal vial securely A->B C Place vial in shaker bath at constant temperature B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Withdraw aliquot from the supernatant D->E F Filter sample immediately (e.g., 0.22 µm syringe filter) E->F G Dilute sample with appropriate mobile phase F->G H Quantify concentration using HPLC or UV-Vis G->H

Visual Troubleshooting and Concept Maps

Logical Relationship of Factors Affecting this compound Solubility

This diagram illustrates the key factors that researchers must consider to control the solubility of this compound and prevent its precipitation.

// Edges pH -> A [label=" Near Isoelectric Point", color="#EA4335"]; pH -> B [label=" Acidic (<2) or\n Basic (>10)", color="#34A853"];

Temp -> A [label=" Decrease", color="#EA4335"]; Temp -> B [label=" Increase", color="#34A853"];

Cosolvent -> B [label=" Increases Apparent\n Solubility", color="#34A853"]; Inhibitor -> B [label=" Stabilizes\n Supersaturation", color="#34A853"]; }

Caption: Key factors influencing this compound solubility.

Troubleshooting Workflow for Precipitation Issues

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

G Start Precipitate Observed in Aqueous Solution CheckpH Is the solution pH between 3 and 8? Start->CheckpH AdjustpH Adjust pH to <2 or >10 CheckpH->AdjustpH Yes CheckSupersaturation Did precipitation occur after a delay (e.g., >1 hr)? CheckpH->CheckSupersaturation No ConsiderCosolvent Is concentration still too low for your needs? AdjustpH->ConsiderCosolvent AddCosolvent Re-prepare using a co-solvent (e.g., Propylene Glycol, DMSO) ConsiderCosolvent->AddCosolvent Yes Success Stable Solution Achieved ConsiderCosolvent->Success No AddCosolvent->Success AddInhibitor This is likely supersaturation. Add a precipitation inhibitor (e.g., HPMC, PVP) CheckSupersaturation->AddInhibitor Yes CheckSupersaturation->Success No AddInhibitor->Success

Caption: A step-by-step guide to troubleshooting precipitation.

References

Impact of pH on Sulfapyrazine stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfapyrazine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Stability and Handling

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is significantly influenced by pH. Generally, its degradation is pH-dependent. While stable in neutral and slightly alkaline conditions, degradation can occur under acidic and strongly alkaline conditions. One study on the degradation of sulfapyridine through enhanced hydrolysis showed that the hydrolysis half-life was shortened by 2.92-fold when the pH was increased from 3 to 11 at 85°C, indicating that both acidic and alkaline conditions can promote degradation, especially at elevated temperatures[1]. Another study involving chlorination found that the degradation rate of sulfapyridine reaches its maximum value around pH 7[2][3]. Low pH was also found to be beneficial for degradation in a UV/chlorine system[4]. It is crucial to maintain the desired pH with a suitable buffer system during experiments to ensure the stability of this compound.

Q2: What are the optimal storage conditions for Sulfapyridine?

A2: Sulfapyridine should be stored in a well-closed container, protected from light, in a dry and cool place. It is stable in air but may slowly darken upon exposure to light. For long-term storage, refrigeration is recommended.

Q3: My this compound solution appears to have precipitated. What could be the cause?

A3: Precipitation of this compound is a common issue due to its pH-dependent solubility[5]. Sulfapyridine is sparingly soluble in water, especially at neutral pH[6]. It is more soluble in acidic and alkaline solutions[6][7]. If the pH of your solution has shifted towards neutral, or if the concentration exceeds its solubility at the given pH and temperature, precipitation can occur. Ensure the pH of your buffer is appropriate for the desired concentration.

Activity and Mechanism

Q4: How does pH impact the antibacterial activity of this compound?

A4: The antibacterial activity of sulfonamides like this compound can be pH-dependent. The ionization state of the molecule, which is determined by the pH of the medium and the pKa of the drug, influences its ability to penetrate bacterial cells and inhibit the target enzyme, dihydropteroate synthetase (DHPS)[8]. Generally, the un-ionized form of a sulfonamide is more lipid-soluble and can better diffuse across the bacterial cell membrane. The pKa of Sulfapyridine is approximately 8.4[6][7]. Therefore, at physiological pH (around 7.4), a significant portion of the drug will be in its un-ionized form. However, extreme pH values can affect not only the drug's stability but also the physiological state of the bacteria, which can indirectly impact the observed activity.

Q5: What is the mechanism of action of this compound?

A5: this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS)[8][9]. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Bacteria need to synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.

Troubleshooting Guides

Stability Issues
Problem Possible Cause Troubleshooting Steps
Unexpected degradation of this compound in solution. Incorrect pH of the buffer.Verify the pH of your solution. Adjust to the desired pH using appropriate buffers. For stability studies, it is recommended to test a range of pH values.
Exposure to light.Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
High temperature.Store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.
Precipitation in the stock solution. Concentration exceeds solubility at the storage pH.Prepare the stock solution in a solvent where this compound is more soluble (e.g., DMSO, slightly acidic or alkaline aqueous solutions). When diluting into aqueous buffers, ensure the final concentration is below the solubility limit at that specific pH.
Activity Assays
Problem Possible Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values. pH of the growth medium is not controlled or is variable.Prepare the growth medium with a suitable buffer to maintain a constant pH throughout the experiment. Test the antibacterial activity at different pH values to understand its pH-dependent nature.
Inoculum size is not standardized.Ensure a consistent and standardized bacterial inoculum is used for all assays as described in standard protocols (e.g., CLSI guidelines).
No antibacterial activity observed. The bacterial strain is resistant to sulfonamides.Use a susceptible control strain to verify the activity of your this compound stock. Check the literature for known resistance mechanisms in your test strain.
Degradation of this compound in the assay medium.Confirm the stability of this compound under your specific assay conditions (e.g., incubation time, temperature, and pH) using a stability-indicating method like HPLC.

Data Presentation

Table 1: pH-Dependent Solubility of Sulfapyridine

pHSolubility (mg/L)Temperature (°C)Reference
Neutral< 10022[6]
7.433.1 (mean)Not Specified[10]

Note: This table provides limited data based on available literature. It is recommended to experimentally determine the solubility of this compound under your specific experimental conditions.

Table 2: Antibacterial Activity of Sulfapyridine against Various Bacteria

Bacterial StrainMIC Range (µg/mL)Reference
Yersinia enterocolitica3.1 - 25[6][9]
Salmonella spp.25 - 100[6][9]
Staphylococcus aureus0.8 (MBC)[6]
Campylobacter jejuni/coli200 - 800[9]
Escherichia coli (some strains)25[9]
Escherichia coli (resistant strains)> 1600[9]
Shigella spp.> 1600[9]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). The activity can be influenced by the specific strain and the testing conditions, including the pH of the medium.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and experimental needs.

1. Objective: To quantify the concentration of this compound and its degradation products over time under different pH conditions.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Reagents for buffer preparation (e.g., phosphate, acetate, borate buffers)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Method:

  • Preparation of Solutions:

    • Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Spike the this compound stock solution into each buffer to a final concentration of ~50 µg/mL.

  • Forced Degradation (Stress) Studies:

    • Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3%).

    • Photolytic Degradation: Expose the this compound solution to UV light.

    • Neutralize the acidic and basic samples before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of Buffer (e.g., 20 mM potassium phosphate, pH 7.0) and Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis:

    • Inject samples at different time points and monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values

This protocol describes the broth microdilution method to assess the impact of pH on the antibacterial activity of this compound.

1. Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium at different pH values.

2. Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Buffers for pH adjustment of the medium (ensure they do not inhibit bacterial growth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

3. Method:

  • Preparation of pH-Adjusted Media:

    • Prepare the growth medium and adjust the pH to the desired values (e.g., 6.5, 7.0, 7.5, 8.0) using sterile buffers.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in each of the pH-adjusted media in the 96-well plates.

  • Inoculation:

    • Dilute the standardized bacterial suspension in the corresponding pH-adjusted medium.

    • Inoculate each well (except for the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: Wells containing only the pH-adjusted medium and bacteria (no drug).

    • Sterility Control: Wells containing only the pH-adjusted medium (no bacteria or drug).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) in a given pH medium.

Visualizations

experimental_workflow_stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution stress_acid Acidic Hydrolysis prep_this compound->stress_acid stress_base Alkaline Hydrolysis prep_this compound->stress_base stress_oxidation Oxidative Degradation prep_this compound->stress_oxidation stress_photo Photolytic Degradation prep_this compound->stress_photo prep_buffers Prepare Buffers at Various pHs prep_buffers->stress_acid prep_buffers->stress_base prep_buffers->stress_oxidation prep_buffers->stress_photo hplc_analysis HPLC Analysis (C18 Column) stress_acid->hplc_analysis stress_base->hplc_analysis stress_oxidation->hplc_analysis stress_photo->hplc_analysis data_analysis Data Analysis (Peak Area vs. Time) hplc_analysis->data_analysis signaling_pathway cluster_folate Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Precursors Nucleotides, Amino Acids Tetrahydrofolate->Precursors This compound This compound This compound->DHPS Competitively Inhibits DHPS->Dihydropteroate Catalyzes

References

Identifying and mitigating Sulfapyrazine impurities in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfapyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These are broadly categorized as:

  • Process-Related Impurities: These arise during the synthesis of this compound. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis. For example, in the synthesis of related sulfonamides, impurities can form during diazotization and coupling reactions.[1]

  • Degradation Products: These form due to the chemical breakdown of this compound over time, especially under suboptimal storage conditions such as exposure to light, heat, or humidity.[2] Forced degradation studies on this compound have shown it to be susceptible to degradation under acidic and photolytic conditions.[2]

  • Residual Solvents: Organic solvents used during the manufacturing process that are not completely removed.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.

Q2: How can I identify an unknown peak in my HPLC chromatogram of this compound?

A2: Identifying an unknown peak requires a systematic approach. A common workflow involves:

  • System Suitability Check: Ensure your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak shape, and resolution of known compounds.

  • Blank Injection: Analyze a blank solvent to rule out contamination from the solvent or the HPLC system itself.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[2] This can help in tentatively identifying if the unknown peak is a degradant.

  • Mass Spectrometry (MS) Coupling: The most powerful technique for identifying unknown impurities is liquid chromatography-mass spectrometry (LC-MS).[2] LC-MS provides the molecular weight of the impurity, and tandem MS (MS/MS) can provide structural fragments, aiding in its identification.

  • Reference Standards: If you suspect a particular impurity, you can confirm its identity by comparing its retention time and spectral data with a certified reference standard of that impurity.

Q3: What are the regulatory guidelines for controlling impurities in pharmaceuticals like this compound?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances and products. Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances

  • ICH Q3B(R2): Impurities in New Drug Products

  • ICH Q2(R1): Validation of Analytical Procedures

These guidelines outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. It is crucial to develop and validate analytical methods that are sensitive and specific enough to detect and quantify impurities at these levels.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. High dead volume in the system.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the sample concentration or injection volume.4. Check and tighten all fittings; use shorter tubing where possible.
Ghost Peaks (Peaks in Blank Run) 1. Contamination in the mobile phase or wash solvent.2. Carryover from a previous injection.3. Contaminated sample vials or caps.1. Prepare fresh mobile phase and wash solvent.2. Implement a more rigorous needle wash protocol or inject a series of blanks after a high-concentration sample.3. Use fresh, clean vials and septa.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Unstable column temperature.3. Pump malfunction or leaks.4. Inadequate column equilibration.1. Degas the mobile phase and ensure proper mixing if using a gradient.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the pump and fittings; perform pump maintenance.4. Increase the column equilibration time before injecting the sample.
Unexpected Peaks in Sample 1. Sample degradation.2. Presence of a process-related impurity.3. Co-eluting impurity with the main peak.1. Prepare fresh samples and store them appropriately (e.g., protected from light, at a low temperature).2. Refer to the impurity profile of the this compound batch, if available. Use LC-MS to identify the unknown peak.3. Modify the mobile phase composition or gradient to improve the resolution between the peaks.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the analysis of this compound and its degradation products.[2]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Sufficient to allow for the elution of all degradation products.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

Forced Degradation Study Protocol

To assess the stability of this compound and identify potential degradation products, forced degradation studies can be performed under the following conditions[2]:

  • Acidic Hydrolysis: 0.1 M Hydrochloric Acid at room temperature.

  • Basic Hydrolysis: 0.1 M Sodium Hydroxide at room temperature.

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: Heat the solid drug substance at 60°C.

  • Photolytic Degradation: Expose the drug substance to UV light.

Samples should be analyzed at various time points to track the extent of degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound analysis.

Table 1: HPLC Method Validation Parameters for this compound Analysis [2]

ParameterValue
Linearity Range2 - 10 µg/mL
Limit of Detection (LOD)0.115 µg/mL
Limit of Quantitation (LOQ)0.35 µg/mL
Retention Time of this compound4.56 min

Table 2: Forced Degradation of this compound under Different Stress Conditions [2]

Stress Condition% Degradation
0.1 M Hydrochloric Acid21.56%
Photolytic Conditions28.57%

Visualizations

impurity_identification_workflow start Unknown Peak Observed in HPLC Chromatogram system_suitability Perform System Suitability Check start->system_suitability blank_injection Inject Blank Solvent system_suitability->blank_injection System OK forced_degradation Conduct Forced Degradation Studies blank_injection->forced_degradation Peak is not from blank lc_ms_analysis Perform LC-MS/MS Analysis forced_degradation->lc_ms_analysis reference_standard Compare with Reference Standard lc_ms_analysis->reference_standard Tentative ID identify_impurity Identify Impurity Structure reference_standard->identify_impurity Confirmed

Caption: Workflow for the identification of an unknown impurity.

hplc_troubleshooting start HPLC Problem Observed check_peak_shape Check Peak Shape start->check_peak_shape check_retention_time Check Retention Time start->check_retention_time check_baseline Check Baseline start->check_baseline broad_tailing Broad/Tailing Peak? check_peak_shape->broad_tailing rt_drift Retention Time Drift? check_retention_time->rt_drift noisy_baseline Noisy/Drifting Baseline? check_baseline->noisy_baseline solution_peak_shape - Check column health - Adjust mobile phase pH - Reduce sample load broad_tailing->solution_peak_shape Yes solution_rt - Check mobile phase prep - Use column oven - Check for leaks rt_drift->solution_rt Yes solution_baseline - Degas mobile phase - Flush system - Check detector lamp noisy_baseline->solution_baseline Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Assay interference from Sulfapyrazine in NAD(P)/NAD(P)H-based kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering assay interference from sulfapyrazine in NAD(P)/NAD(P)H-based kits.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound interference in NAD(P)/NAD(P)H-based assays?

A1: The primary mechanism is spectral interference. This compound, a metabolite of sulfasalazine, exhibits strong ultraviolet (UV) absorbance at approximately 340 nm[1][2]. This is the same wavelength used to measure the concentration of NADH and NADPH in many commercial assay kits[1]. Therefore, the presence of this compound in a sample can lead to an artificially high absorbance reading at 340 nm, which can be misinterpreted as an increased concentration of NAD(P)H or a decreased rate of NAD(P)H consumption.

Q2: Which assays are susceptible to interference from this compound?

A2: Any assay that relies on monitoring the change in absorbance at 340 nm to measure NAD(P)H concentration is susceptible. This includes, but is not limited to, assays for:

  • Alanine Aminotransferase (ALT)[1][2]

  • Aspartate Aminotransferase (AST)[1][2]

  • Creatine Kinase-Muscle/Brain (CK-MB)[1]

  • Glutamate Dehydrogenase (GLDH)[1]

  • Ammonia[1]

  • Glucose[1]

  • Lactate Dehydrogenase (LDH)

  • Glucose-6-Phosphate Dehydrogenase (G6PD)

Q3: Can this compound chemically react with NAD(P) or NAD(P)H?

A3: While the primary interference is spectral, the possibility of direct chemical reactivity cannot be entirely ruled out without specific experimental data. However, the available information strongly points to spectral absorbance as the main cause of interference[1][2].

Q4: Does this compound inhibit the enzymes commonly used in these assay kits?

A4: There is no direct evidence to suggest that this compound at typical interfering concentrations inhibits the common enzymes used in NAD(P)/NAD(P)H-based kits, such as lactate dehydrogenase or glucose-6-phosphate dehydrogenase. Some sulfonamides have been associated with effects on enzymes like G6PD in patients, but this is distinct from direct inhibition in an in vitro assay.

Troubleshooting Guide

If you suspect this compound is interfering with your NAD(P)/NAD(P)H-based assay, follow these troubleshooting steps:

Step 1: Confirm Spectral Interference

The most likely cause of interference is the absorbance of this compound at 340 nm.

  • Action: Run a "sample blank" containing the same concentration of this compound as in your experimental sample, but without the enzyme or substrate that initiates the NAD(P)H-generating or -consuming reaction.

  • Expected Outcome: The sample blank will have a significant absorbance at 340 nm. This absorbance value can be subtracted from your experimental readings to correct for the interference.

Step 2: Wavelength Scanning

To further characterize the interference, perform a wavelength scan of this compound.

  • Action: Using a spectrophotometer, measure the absorbance spectrum of a solution containing this compound at the concentration present in your assay. Scan from approximately 300 nm to 400 nm.

  • Expected Outcome: You will observe an absorbance peak or significant absorbance around 340 nm, confirming spectral interference.

Step 3: Alternative Assay Methods

If correcting for spectral interference is not feasible or yields inconsistent results, consider alternative assay formats.

  • Action:

    • Use a fluorescent-based NAD(P)/NAD(P)H assay that utilizes a different detection wavelength. For example, some assays use a probe that is reduced by NAD(P)H to produce a fluorescent product with excitation and emission wavelengths well above 340 nm.

    • Employ a coupled enzyme assay that shifts the final detection to a wavelength where this compound does not absorb. For instance, a diaphorase-coupled reaction can be used to reduce a chromogenic or fluorogenic probe.

  • Expected Outcome: Switching to an assay with a different detection principle should eliminate or significantly reduce the interference from this compound.

Data Presentation

Table 1: Summary of this compound Spectral Properties and Assay Interference

ParameterValue/ObservationReference
Interference Mechanism Spectral Absorbance[1][2]
Wavelength of Interference ~340 nm[1]
Affected Analytes NAD(P)H[1]
Impact on Results Falsely elevated or depressed readings, depending on the assay[2]
Affected Assays ALT, AST, CK-MB, GLDH, Ammonia, Glucose, etc.[1][2]

Experimental Protocols

Protocol 1: Correcting for this compound Interference using a Sample Blank

Objective: To quantify and subtract the absorbance contribution of this compound from the total absorbance measured in an NAD(P)/NAD(P)H-based assay.

Materials:

  • Your NAD(P)/NAD(P)H-based assay kit

  • Samples containing the suspected interfering concentration of this compound

  • A solution of this compound at the same concentration as in the samples

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Experimental Wells: Set up your assay as per the kit protocol with your experimental samples containing this compound.

  • Prepare Sample Blank Wells: In separate wells, add all the components of the assay reaction except the enzyme or substrate that initiates the NAD(P)H reaction. Add the this compound-containing sample to these wells.

  • Incubation: Incubate all plates according to the assay protocol.

  • Absorbance Measurement: Measure the absorbance of all wells at 340 nm.

  • Data Analysis:

    • Calculate the average absorbance of your sample blank replicates.

    • Subtract the average sample blank absorbance from the absorbance of each corresponding experimental well.

    • Use the corrected absorbance values to calculate your final results as described in the assay kit manual.

Visualizations

Interference_Mechanism cluster_assay NAD(P)/NAD(P)H-Based Assay cluster_interference Interference Assay_Measurement Spectrophotometer measures absorbance at 340 nm NADH_NADPH NADH / NADPH (Absorbs at 340 nm) Assay_Measurement->NADH_NADPH quantifies This compound This compound Sulfapyrazine_Absorbance Also absorbs light at 340 nm This compound->Sulfapyrazine_Absorbance Sulfapyrazine_Absorbance->Assay_Measurement leads to inflated reading

Caption: Mechanism of this compound spectral interference in NAD(P)/NAD(P)H assays.

Troubleshooting_Workflow start Suspected this compound Interference step1 Run Sample Blank (without enzyme/substrate) start->step1 decision1 Significant Absorbance in Blank? step1->decision1 step2 Subtract Blank Absorbance from Sample Readings decision1->step2 Yes no_interference No Significant Interference decision1->no_interference No step3 Consider Alternative Assay (Fluorescent or Coupled) step2->step3 If correction is inconsistent end Interference Corrected step2->end

Caption: Troubleshooting workflow for addressing this compound interference.

References

Validation & Comparative

Sulfapyrazine versus sulfadiazine in vitro antibacterial comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Sulfapyrazine and sulfadiazine, both members of the sulfonamide class of antibiotics, have long been staples in the antimicrobial armamentarium. Their shared mechanism of action, the inhibition of bacterial dihydropteroate synthetase, a crucial enzyme in the folate synthesis pathway, underpins their bacteriostatic effect against a wide range of pathogens. While structurally similar, subtle differences in their chemical makeup can influence their antibacterial spectrum and potency. This guide provides an objective in vitro comparison of this compound and sulfadiazine, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Antibacterial Activity Data

The following table summarizes the available in vitro antibacterial activity of this compound and sulfadiazine against various bacterial strains. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons in a single study are limited. The activity of this compound is often reported through studies of its parent compound, sulfasalazine, of which sulfapyridine (structurally analogous to this compound) is a key metabolite.

Bacterial SpeciesThis compound (Sulfapyridine) MIC (µg/mL)Sulfadiazine MIC (µg/mL)
Staphylococcus aureus-64 - 128 (MDR)
Staphylococcus aureusMBC: 0.8 µM-
Escherichia coli-31.25[1]
Pseudomonas aeruginosa-64 - 128 (MDR)
Yersinia enterocolitica3.1 - 25[2][3]-
Salmonella spp.25 - 100[2][3]-
Bordetella bronchiseptica-MIC50: 0.5 - 8[4]
Pasteurella multocida-MIC50: 2 - 32[4]
Haemophilus pleuropneumoniae-MIC50: 8 - 64[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MDR: Multi-drug resistant; MIC50: Minimum inhibitory concentration for 50% of the isolates.

Unraveling the Mechanism: The Folate Synthesis Pathway

Both this compound and sulfadiazine exert their antibacterial effects by competitively inhibiting the enzyme dihydropteroate synthetase. This enzyme is vital for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor to folic acid. Bacteria, unlike mammals, must synthesize their own folic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication.

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthetase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides This compound / Sulfadiazine Sulfonamides->Dihydropteroate_Synthetase Competitively Inhibits

Caption: Mechanism of action of sulfonamides.

Experimental Protocols: Determining Antibacterial Potency

The in vitro antibacterial activity of this compound and sulfadiazine is primarily determined using standardized methods such as broth microdilution to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination (Following CLSI Guidelines)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5][6][7][8][9][10] The procedure, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (document M07-A6), involves the following key steps:

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and sulfadiazine are prepared in a suitable solvent at a high concentration.

  • Serial Dilutions: A series of twofold serial dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight on an appropriate agar medium. A standardized inoculum is then prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Read and Record MIC Value E->F

Caption: Experimental workflow for MIC determination.

Concluding Remarks

Based on the available in vitro data, both this compound and sulfadiazine demonstrate activity against a range of bacteria. Sulfadiazine has documented activity against clinically relevant pathogens such as multi-drug resistant S. aureus and P. aeruginosa. This compound, as indicated by studies on its active metabolite sulfapyridine, shows promise against enteric pathogens like Yersinia and Salmonella.[2][3]

However, the lack of comprehensive, direct comparative studies makes it challenging to definitively declare one agent superior to the other across the entire bacterial spectrum. The choice between these two sulfonamides for further research or development would likely depend on the target pathogen(s) and the specific therapeutic application. The experimental protocols outlined provide a standardized framework for conducting such head-to-head comparisons to generate the robust, comparative data needed to guide future drug development efforts.

References

A Comparative Analysis of Sulfapyrazine and 5-Aminosalicylic Acid: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Sulfapyrazine and 5-aminosalicylic acid (5-ASA), two key molecules in the treatment of inflammatory diseases. While historically linked through the prodrug sulfasalazine, their individual mechanisms and therapeutic applications exhibit distinct differences. This document summarizes their modes of action, presents comparative experimental data, and provides detailed protocols for key assays to facilitate further research and drug development.

Introduction

Sulfasalazine, a drug used for decades in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), is a conjugate of sulfapyridine and 5-ASA. It is now understood that upon oral administration, sulfasalazine is cleaved by bacterial azoreductases in the colon, releasing its two active moieties. While 5-ASA is the primary therapeutic agent for IBD, exerting its anti-inflammatory effects locally in the colon, sulfapyridine is believed to be the active component in the management of RA and is associated with a greater incidence of systemic side effects. This guide will delve into the distinct pharmacological profiles of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key pharmacological and experimental data for this compound and 5-aminosalicylic acid, providing a clear and structured overview for comparative analysis.

Table 1: Pharmacokinetic Properties

ParameterThis compound5-Aminosalicylic Acid
Primary Site of Action SystemicLocal (Colon)
Bioavailability (from Sulfasalazine) HighLow
Metabolism Hepatic (acetylation, hydroxylation, glucuronidation)Primarily colonic and hepatic (acetylation)
Primary Route of Excretion UrineFeces and Urine (as acetylated metabolite)
Key Therapeutic Use Rheumatoid ArthritisInflammatory Bowel Disease (Ulcerative Colitis)

Table 2: Mechanistic Comparison

Mechanism of ActionThis compound5-Aminosalicylic Acid
Primary Molecular Target Dihydropteroate Synthase (in bacteria)Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
Effect on NF-κB Pathway No direct inhibition of NF-κB activation[1][2][3]Inhibits NF-κB activation[4]
Effect on Cyclooxygenase (COX) No significant inhibition of prostaglandin synthesis[1]Inhibits COX-2 expression and prostaglandin synthesis[5]
Effect on Lipoxygenase (LOX) No significant inhibitionInhibits leukotriene formation (IC50 = 2.3 mM)[6]
Other Key Effects Immunomodulatory: Decreases IL-8 and MCP-1 secretion[7], Inhibits B-cell proliferation[8][9]Scavenges reactive oxygen species

Table 3: Comparative Efficacy in Experimental Models

Experimental Model/AssayThis compound Effect5-Aminosalicylic Acid Effect
Inhibition of Leukotriene Formation (rat peritoneal cells) Not inhibitory[6]Inhibitory (IC50 = 2.3 mM)[6]
Inhibition of Mitogen-Induced Lymphocyte Proliferation Not inhibitory at concentrations tested[10]Not inhibitory at concentrations tested[10]
Effect on NF-κB Activation (T-lymphocytes) No inhibition at doses up to 5.0 mM[1]No inhibition at doses up to 5.0 mM[1]
Effect on RA Synovial Tissue Chemokine Secretion Decreased IL-8 (22%), GROα (55%), and MCP-1 (42%)[7]No effect on IL-8 and MCP-1, increased GROα[7]
Antibacterial Activity (Mycobacterium avium paratuberculosis) Virtually no effectInhibitory (46% reduction in growth at 64 µg/ml)

Signaling Pathways and Mechanisms of Action

The distinct therapeutic applications of this compound and 5-ASA stem from their different molecular targets and signaling pathways.

This compound: An Immunomodulatory Antibacterial Agent

This compound's primary established mechanism is the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This antibacterial action is thought to contribute to its efficacy in conditions where the gut microbiome may play a pathogenic role. In the context of rheumatoid arthritis, its effects are believed to be immunomodulatory. Experimental evidence suggests that sulfapyridine can reduce the secretion of key chemokines like IL-8 and MCP-1 from synovial tissue, thereby mitigating the inflammatory cell infiltration that characterizes the disease[7]. It has also been shown to directly inhibit B-cell proliferation[8][9].

Sulfapyrazine_Mechanism cluster_bacteria Bacterial Cell cluster_immune Immune Modulation (in RA) pABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase pABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic Acid Folic Acid Synthesis Dihydropteroate->Folic Acid DNA_RNA_Synthesis DNA/RNA Synthesis Folic Acid->DNA_RNA_Synthesis Synovial_Fibroblasts Synovial Fibroblasts Chemokines Chemokine Secretion (IL-8, MCP-1) Synovial_Fibroblasts->Chemokines Leukocyte_Recruitment Leukocyte Recruitment Chemokines->Leukocyte_Recruitment B_Cells B-Cells B_Cell_Proliferation B-Cell Proliferation B_Cells->B_Cell_Proliferation This compound This compound This compound->DHPS Inhibits This compound->Chemokines Reduces This compound->B_Cell_Proliferation Inhibits

This compound's dual antibacterial and immunomodulatory actions.
5-Aminosalicylic Acid: A Multi-faceted Anti-inflammatory Agent

The anti-inflammatory effects of 5-ASA in the colon are mediated through several interconnected pathways. A key mechanism is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation. Activation of PPAR-γ by 5-ASA leads to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB)[5]. 5-ASA has also been shown to directly inhibit the expression of cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory prostaglandins[5]. Furthermore, its ability to scavenge reactive oxygen species helps to mitigate oxidative stress in the inflamed gut mucosa.

Five_ASA_Mechanism cluster_inflammation Inflammatory Cascade cluster_ppar PPAR-γ Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro_inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Expression PPARg PPAR-γ PPARg_activation PPAR-γ Activation PPARg->PPARg_activation PPARg_activation->IKK Inhibits Five_ASA Five_ASA Five_ASA->Gene_Expression Inhibits COX-2 Expression Five_ASA->PPARg Activates

5-ASA's anti-inflammatory effects via PPAR-γ and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Induction of Experimental Colitis in Rats

This protocol describes a common method for inducing colitis in rats to test the efficacy of anti-inflammatory compounds.

Colitis_Induction_Workflow Start Start Animal_Acclimatization Acclimatize rats (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Record baseline body weight and stool consistency Animal_Acclimatization->Baseline_Measurements DSS_Administration Administer Dextran Sulfate Sodium (DSS) in drinking water (e.g., 3-5% for 5-7 days) Baseline_Measurements->DSS_Administration Daily_Monitoring Monitor daily: - Body weight - Stool consistency - Presence of blood in stool DSS_Administration->Daily_Monitoring Treatment_Initiation Initiate treatment with This compound, 5-ASA, or vehicle control Daily_Monitoring->Treatment_Initiation Sacrifice_and_Tissue_Collection Sacrifice animals at the end of the study Daily_Monitoring->Sacrifice_and_Tissue_Collection End of study period Treatment_Initiation->Daily_Monitoring Continue daily treatment Data_Analysis Analyze: - Colon length and weight - Histological scoring of inflammation - Myeloperoxidase (MPO) activity - Cytokine levels in colon tissue Sacrifice_and_Tissue_Collection->Data_Analysis End End Data_Analysis->End

Workflow for DSS-induced colitis in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000

  • Standard rat chow and drinking water

  • Animal caging and handling equipment

  • Test compounds (this compound, 5-ASA) and vehicle

Procedure:

  • Acclimatization: House rats in standard conditions for at least one week before the experiment.

  • Baseline: Record the body weight and observe the stool consistency of each animal.

  • Induction of Colitis: Replace normal drinking water with a solution of 3-5% (w/v) DSS in distilled water. Continue for 5-7 consecutive days.

  • Monitoring: Monitor the animals daily for changes in body weight, stool consistency (diarrhea), and the presence of blood in the feces (hematochezia). A disease activity index (DAI) can be calculated based on these parameters.

  • Treatment: On a predetermined day (e.g., day 3 or 5 of DSS administration), begin oral gavage or intraperitoneal injection of the test compounds or vehicle control. Continue treatment daily until the end of the study.

  • Termination and Sample Collection: At the end of the experimental period (e.g., day 8 or 10), euthanize the animals.

  • Assessment:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Homogenize a portion of the colon tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Homogenize another portion of the colon tissue for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).

Measurement of Cytokine Production in Cell Culture Supernatants by ELISA

This protocol outlines the general steps for quantifying the effect of this compound and 5-ASA on cytokine production by immune cells in vitro.

ELISA_Workflow Start Start Cell_Culture Culture immune cells (e.g., macrophages, PBMCs) Start->Cell_Culture Stimulation_and_Treatment Stimulate cells with an inflammatory agent (e.g., LPS) in the presence or absence of this compound or 5-ASA Cell_Culture->Stimulation_and_Treatment Incubation Incubate for a specified time (e.g., 24 hours) Stimulation_and_Treatment->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection ELISA_Plate_Coating Coat ELISA plate with capture antibody Supernatant_Collection->ELISA_Plate_Coating Blocking Block non-specific binding sites ELISA_Plate_Coating->Blocking Sample_Addition Add standards and samples (supernatants) to the plate Blocking->Sample_Addition Detection_Antibody Add biotinylated detection antibody Sample_Addition->Detection_Antibody Enzyme_Conjugate Add streptavidin-HRP Detection_Antibody->Enzyme_Conjugate Substrate_Addition Add TMB substrate Enzyme_Conjugate->Substrate_Addition Stop_Reaction Stop reaction with stop solution Substrate_Addition->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Calculate cytokine concentrations from the standard curve Read_Plate->Data_Analysis End End Data_Analysis->End

General workflow for a sandwich ELISA to measure cytokines.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Test compounds (this compound, 5-ASA)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-8) including:

    • Capture antibody

    • Detection antibody (biotinylated)

    • Recombinant cytokine standard

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate

    • TMB substrate

    • Stop solution

  • 96-well ELISA plates

  • Plate washer and reader

Procedure:

  • Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound, 5-ASA, or vehicle for a specified time (e.g., 1-2 hours). Then, stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL). Include unstimulated and stimulated control wells.

  • Incubation: Incubate the plate for a period sufficient for cytokine production (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.

  • ELISA: Perform the sandwich ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Coat the ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate and add the recombinant cytokine standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis: Read the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Conclusion

References

A Guide to Validating Experimental Findings with Sulfapyrazine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and validity of experimental findings is paramount. When working with Sulfapyrazine, the use of a certified reference standard is a critical component of quality control and experimental validation. This guide provides a comparative framework for validating a new batch of this compound against a primary reference standard, outlining key analytical methods, experimental protocols, and data interpretation.

Comparative Analysis of this compound Batches

The identity, purity, and strength of a new batch of this compound must be rigorously compared against a certified reference standard. The following tables summarize typical comparative data obtained from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and physical characteristic assessments.

Table 1: HPLC Purity and Impurity Profile Comparison

ParameterThis compound Reference StandardNew this compound Batch (Example)Acceptance Criteria
Purity (by Area %) >99.8%99.9%≥ 99.5%
Retention Time (min) 4.40[1]4.41± 2% of Reference Standard
Individual Impurity A <0.05%0.04%≤ 0.1%
Individual Impurity B <0.05%0.06%≤ 0.1%
Total Impurities <0.2%0.1%≤ 0.5%

Table 2: LC-MS/MS Identity and Sensitivity Comparison

ParameterThis compound Reference StandardNew this compound Batch (Example)Acceptance Criteria
Parent Ion (m/z) 250.06250.06Match
Fragment Ions (m/z) 184.04, 156.04, 92.05184.04, 156.04, 92.05Match
Linearity (r²) >0.999>0.999≥ 0.995
Limit of Detection (LOD) 0.01 ng/mL[2]0.01 ng/mLComparable to Reference
Limit of Quantitation (LOQ) 0.05 ng/mL[2]0.05 ng/mLComparable to Reference

Table 3: Physical and Chemical Properties Comparison

ParameterThis compound Reference StandardNew this compound Batch (Example)Acceptance Criteria
Appearance White to yellowish-white crystalline powderConformsConforms to specification
Melting Point (°C) 190-194[3]191-193Within specified range
Water Content (by KF) <0.5%[3]0.3%≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key analytical techniques used in the validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to determine the purity of this compound and to identify and quantify any impurities.

1. System and Reagents:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
  • Mobile Phase: Acetonitrile, water, and 1.0% orthophosphoric acid (70:27:3 v/v/v)[1]
  • Flow Rate: 1.0 mL/min[1]
  • Detection Wavelength: 256 nm[1]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

2. Standard Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 10 µg/mL.

3. Sample Preparation:

  • Accurately weigh and dissolve the new batch of this compound in the mobile phase to a final concentration of 10 µg/mL.

4. Procedure:

  • Inject the standard and sample solutions into the HPLC system.
  • Record the chromatograms and integrate the peak areas.
  • Calculate the purity of the new batch by comparing its peak area to that of the reference standard.
  • Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

This highly sensitive and specific method is used to confirm the identity of this compound.

1. System and Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source
  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient elution program
  • Flow Rate: 0.3 mL/min[2]
  • Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM)

2. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard (1 mg/mL) in methanol.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Prepare a stock solution of the new this compound batch (1 mg/mL) in methanol.
  • Prepare a working sample solution by diluting the stock solution with the mobile phase to a concentration within the calibration range.

4. Procedure:

  • Inject the standard and sample solutions into the LC-MS/MS system.
  • Monitor the transition of the parent ion to its characteristic fragment ions.
  • Confirm the identity of the this compound in the new batch by comparing its retention time and mass spectrum to that of the reference standard.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for proper execution.

cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Comparison cluster_result Conclusion RefStd Reference Standard HPLC HPLC Analysis RefStd->HPLC LCMS LC-MS/MS Analysis RefStd->LCMS Physical Physical Tests RefStd->Physical NewBatch New Batch NewBatch->HPLC NewBatch->LCMS NewBatch->Physical ComparePurity Purity & Impurity Profile HPLC->ComparePurity CompareIdentity Identity Confirmation LCMS->CompareIdentity ComparePhysical Physical Properties Physical->ComparePhysical Validation Validation Decision ComparePurity->Validation CompareIdentity->Validation ComparePhysical->Validation

Caption: Experimental workflow for validating a new batch of this compound.

References

A Comparative Guide to Quality Control of Research-Grade Sulfapyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of key quality control (QC) measures for research-grade Sulfapyrazine, a sulfonamide antibiotic. The following sections detail various analytical techniques, their experimental protocols, and comparative data to aid in the selection of appropriate QC strategies.

Physicochemical Characterization

A fundamental aspect of quality control for any chemical compound is the verification of its physical and chemical properties. For this compound, these initial tests provide a baseline for identity and purity.

ParameterUSP SpecificationTypical Research-Grade SpecificationMethod
Appearance White or yellowish-white crystalline powder.[1]White to off-white crystalline powder.Visual Inspection
Melting Point 190°C to 193°C[1][2]190.0°C to 194.0°C[3]Capillary Melting Point Apparatus
Solubility Very slightly soluble in water; soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxides.Soluble in DMSO.[3]Visual assessment of dissolution in various solvents.
Loss on Drying Not more than 0.5%[2]≤ 0.5%Gravimetric analysis after drying at 105°C for 2 hours.[2]
Residue on Ignition Not more than 0.1%[2]≤ 0.1%Sulfated ash test.[2]
Heavy Metals Not more than 0.002%[2]≤ 20 ppmMethod II <231>[2]

Identification and Purity Assessment: A Comparison of Chromatographic and Spectroscopic Techniques

A multi-pronged approach utilizing various analytical techniques is essential for the comprehensive quality control of research-grade this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity and impurity profiling, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural confirmation and identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds and for the separation and quantification of related substances. A well-developed, stability-indicating HPLC method can effectively separate this compound from its potential impurities and degradation products.

Comparison of HPLC with Other Techniques:

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Separation based on the differential migration of analytes on a stationary phase coated on a plate, driven by a liquid mobile phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Quantification Highly quantitative with excellent precision and accuracy.Semi-quantitative, primarily used for qualitative analysis and screening.Highly quantitative for volatile and thermally stable compounds.
Resolution High resolving power, capable of separating closely related impurities.Lower resolution compared to HPLC.High resolution for volatile compounds.
Sensitivity High sensitivity, with detection limits typically in the ng to pg range.Lower sensitivity compared to HPLC.High sensitivity, especially with specific detectors.
Applicability for this compound Ideal for purity determination and impurity profiling of the non-volatile this compound molecule.Suitable for rapid, qualitative checks of purity and reaction monitoring.Not suitable for the non-volatile and thermally labile this compound.
Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification of impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of this compound and the characterization of its impurities. Quantitative NMR (qNMR) can also be employed as a primary method for determining the absolute purity of the compound without the need for a specific reference standard.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol is based on a validated, stability-indicating RP-HPLC method.[8]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector and a data acquisition system.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile, water, and 1.0% orthophosphoric acid in the ratio of 70:27:3 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 256 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the research-grade this compound sample in the mobile phase to obtain a similar concentration as the standard solution.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, and tailing factor).

    • Inject the sample solution.

    • Identify the principal peak of this compound based on the retention time of the standard.

    • Calculate the purity of the sample by the area normalization method, assuming equal response factors for the impurities.

  • Validation Parameters: A typical validated method would have the following characteristics:

    • Linearity: A linear relationship between concentration and peak area in a range of 5-30 µg/mL.[8]

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

    • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • LC Conditions: Utilize the same HPLC method as described above or a method with a volatile mobile phase (e.g., replacing orthophosphoric acid with formic acid or ammonium acetate).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Range: A wide mass range to detect potential impurities (e.g., m/z 100-1000).

    • Fragmentation: For structural elucidation, perform tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns.

  • Procedure:

    • Analyze the this compound sample using the LC-MS system.

    • Obtain the mass spectra for the main peak (this compound) and any impurity peaks.

    • The accurate mass measurement from a high-resolution mass spectrometer can be used to predict the elemental composition of the impurities.

    • The fragmentation patterns from MS/MS experiments provide structural information for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6). For quantitative NMR (qNMR), add a known amount of an internal standard with a certified purity.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons, which is crucial for structural confirmation.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure of this compound and aiding in the structural elucidation of unknown impurities.

  • Procedure for Structural Confirmation:

    • Acquire ¹H, ¹³C, and 2D NMR spectra.

    • Assign the signals in the spectra to the corresponding atoms in the this compound structure.

    • Compare the obtained spectra with reference spectra or literature data to confirm the identity of the compound.

  • Procedure for Quantitative NMR (qNMR):

    • Acquire a ¹H NMR spectrum of the sample with the internal standard.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the known purity of the internal standard.

Visualizing Quality Control Workflows

The following diagrams illustrate the logical flow of the quality control process for research-grade this compound and the relationships between the different analytical techniques.

Quality_Control_Workflow cluster_Initial_QC Initial Quality Control cluster_Purity_Assessment Purity and Impurity Assessment cluster_Structural_Confirmation Structural Confirmation and Identification cluster_Final_Release Final Release Raw_Material This compound Raw Material Physicochemical_Tests Physicochemical Tests (Appearance, Melting Point, Solubility) Raw_Material->Physicochemical_Tests HPLC HPLC (Purity Assay, Impurity Profile) Physicochemical_Tests->HPLC TLC TLC (Qualitative Check) Physicochemical_Tests->TLC NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HPLC->NMR Confirm Structure LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Identify Impurities Release_Decision Release for Research Use NMR->Release_Decision LC_MS->Release_Decision

A flowchart of the quality control workflow for this compound.

Analytical_Technique_Relationships cluster_Purity Purity & Identity cluster_Impurities Impurity Profiling & Identification This compound Research-Grade this compound HPLC HPLC (Quantitative Purity) This compound->HPLC NMR NMR (Structural Identity, qNMR Purity) This compound->NMR HPLC_Impurity HPLC (Separation of Impurities) This compound->HPLC_Impurity LC_MS LC-MS (Impurity m/z and Fragmentation) HPLC_Impurity->LC_MS Characterize Peaks NMR_Impurity NMR (Impurity Structure Elucidation) HPLC_Impurity->NMR_Impurity Isolate & Characterize

Relationships between analytical techniques for this compound QC.

Common Impurities and Degradation Products

Understanding the potential impurities is crucial for developing robust analytical methods. Impurities in this compound can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted starting materials such as 2-aminopyridine and p-acetylaminobenzenesulfonyl chloride.

    • Intermediates: Incomplete reaction can lead to the presence of intermediates.

    • By-products: Side reactions can generate structurally related impurities. One identified impurity in the synthesis of the related compound sulfasalazine is 4-amino-N-(pyridin-2-yl)benzenesulfonamide, which is this compound itself, highlighting the interconnectedness of these compounds.[9]

  • Degradation Products: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and photolytic conditions.[10] The degradation products can be identified using LC-MS.[10]

Conclusion

A comprehensive quality control strategy for research-grade this compound should employ a combination of physicochemical tests, chromatographic techniques, and spectroscopic methods. While HPLC is the workhorse for purity and impurity determination, LC-MS and NMR are indispensable for the definitive identification and structural elucidation of the parent compound and any potential contaminants. By implementing the robust QC measures outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

Navigating Sulfonamide Specificity: A Comparative Analysis of Sulfapyrazine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comparative analysis of Sulfapyrazine's cross-reactivity in various sulfonamide-specific assays, offering crucial insights for accurate quantification and interpretation of results. The data underscores the significant variability among different immunoassays and highlights the importance of methodological awareness.

When developing and monitoring sulfonamide-based therapeutics or screening for residues, the potential for cross-reactivity in immunoassays can lead to inaccurate quantification and false-positive results. This compound, a sulfonamide antibiotic, presents a pertinent case study in this analytical challenge. This guide delves into the performance of different sulfonamide-specific assays in their detection of this compound, presenting a clear comparison of their cross-reactivity profiles.

Performance Comparison of Sulfonamide-Specific Immunoassays

The cross-reactivity of this compound and the closely related Sulfapyridine was evaluated across several commercially available sulfonamide ELISA kits. The results, summarized in the table below, reveal a stark contrast in the specificity of these assays. This variability is primarily attributed to the unique binding characteristics of the monoclonal or polyclonal antibodies utilized in each kit.

Assay/Kit NameTarget Analyte(s)Sulfapyridine Cross-Reactivity (%)This compound Cross-Reactivity (%)Reference Compound(s)
R-Biopharm RIDASCREEN® SulfonamideBroad Range Sulfonamides<1%Not ReportedSulfamethazine (100%)
EuroProxima Multi-Sulfonamide II ELISABroad Range Sulfonamides73%Not ReportedSulfadiazine (100%)
BioFront Technologies Multi Sulfonamide ELISABroad Range Sulfonamides34%Not ReportedSulfamethazine (100%)
Elabscience Sulfonamides (SAs) ELISA KitBroad Range Sulfonamides>100%Not ReportedSulfamethoxazole (100%)
ATZ Labs Sulfonamides (SAs) ELISA KITBroad Range SulfonamidesNot Reported2 ppb (Detection Limit)Sulfadiazine (100%)

Key Observations:

  • High Variability: Cross-reactivity for Sulfapyridine ranges from negligible (<1%) to over 100%, indicating that some assays are highly sensitive to its presence while others are effectively specific for other sulfonamides.[1]

  • Assay-Dependent Specificity: The significant differences in cross-reactivity underscore that the choice of immunoassay is a critical determinant of specificity in sulfonamide analysis.

  • Limited Data for this compound: Direct cross-reactivity data for this compound is less commonly reported in commercial kit manuals compared to Sulfapyridine. However, given their structural similarity, the data for Sulfapyridine provides a strong indication of the potential for this compound cross-reactivity.

  • Alternative Methods: For highly specific and accurate quantification of this compound without interference from other sulfonamides, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended.[2][3][4]

Understanding the Mechanism: Competitive Immunoassay

The data presented is primarily derived from competitive enzyme-linked immunosorbent assays (ELISAs). In this format, free sulfonamides in the sample compete with a labeled sulfonamide conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of sulfonamides in the sample. The degree of cross-reactivity is determined by the affinity of the antibody for different sulfonamide analogues compared to the primary target analyte of the assay.

Competitive_ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa_plate ELISA Plate cluster_detection Detection & Analysis Sample Sample containing This compound Extraction Extraction of Sulfonamides Sample->Extraction AddSample Add Sample Extract and Enzyme-labeled Sulfonamide Conjugate Extraction->AddSample Well Well coated with anti-Sulfonamide Antibody Well->AddSample Incubate Incubation: Competition for Antibody Binding AddSample->Incubate Wash Wash to remove unbound reagents Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate ColorDev Color Development AddSubstrate->ColorDev Read Read Absorbance (e.g., 450 nm) ColorDev->Read Calculate Calculate Cross-Reactivity (Inverse relationship to concentration) Read->Calculate Logical_Relationship cluster_assay_components Assay Components & Principle cluster_interaction Competitive Binding cluster_outcome Assay Outcome Antibody Anti-Sulfonamide Antibody Competition Competition for Antibody Binding Sites Antibody->Competition This compound This compound (in sample) This compound->Competition Labeled_SA Enzyme-Labeled Sulfonamide Labeled_SA->Competition Signal Signal Intensity (Inverse to Concentration) Competition->Signal XReactivity Cross-Reactivity (Determined by Affinity) Competition->XReactivity

References

A Head-to-Head In Vitro Comparison of Sulfapyrazine and Sulfasalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Sulfapyrazine and its parent drug, Sulfasalazine. The information presented is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds' performance based on experimental data.

Introduction

Sulfasalazine is a well-established anti-inflammatory drug, widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a prodrug that, upon ingestion, is cleaved by gut bacteria into its two primary metabolites: 5-aminosalicylic acid (5-ASA) and Sulfapyridine (an older name for this compound). While 5-ASA is primarily responsible for the local anti-inflammatory effects in the colon, Sulfapyridine is absorbed systemically and is believed to contribute to the drug's immunomodulatory and antibacterial activities.[1][2] This guide focuses on the in vitro properties of Sulfasalazine and Sulfapyridine to delineate their individual contributions to the overall therapeutic effect and to provide a comparative analysis of their activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from in vitro studies, offering a direct comparison of the bioactivities of Sulfasalazine and Sulfapyridine.

AssayTarget/Cell LineSulfasalazine IC50/EC50/MICSulfapyridine IC50/EC50/MICReference(s)
Anti-inflammatory Activity
NF-κB InhibitionMurine T-lymphocyte cell line RBL5~0.625 mM (IC50)No inhibition up to 5.0 mM[3]
Leukotriene Formation InhibitionRat peritoneal cells0.15 mM (IC50)No inhibition[4]
Immunomodulatory Activity
Lymphocyte Proliferation (mitogen-induced)Human peripheral blood mononuclear cellsInhibited at 100 µg/mLNo inhibition[5]
Antibacterial Activity
Yersinia enterocoliticaResistant (>1600 µg/mL)3.1-25 µg/mL (MIC)[6]
SalmonellaResistant (>1600 µg/mL)25-100 µg/mL (MIC)[6]
Campylobacter jejuni/coliResistant (>1600 µg/mL)200-800 µg/mL (MIC)[6]
ShigellaResistant (>1600 µg/mL)Resistant (>1600 µg/mL)[6]
E. coli (some strains)Resistant (>1600 µg/mL)25 µg/mL (MIC)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of immune cell function.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Human whole blood is diluted with an equal volume of phosphate-buffered saline (PBS).

  • The diluted blood is carefully layered over a Ficoll-Paque density gradient.

  • Centrifugation is performed to separate the blood components, with the PBMC layer appearing as a distinct band.

  • The PBMC layer is collected, washed with PBS, and resuspended in complete RPMI-1640 medium.[7][8]

2. Cell Culture and Treatment:

  • PBMCs are seeded in a 96-well plate at a density of 1 x 10^5 cells per well.

  • The cells are treated with various concentrations of Sulfasalazine or Sulfapyridine.

  • A mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A) is added to stimulate lymphocyte proliferation.[9]

  • Control wells include untreated cells, cells with mitogen only, and cells with the drug vehicle.

3. Proliferation Measurement (MTT Assay):

  • After a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for another 4 hours, during which viable, proliferating cells metabolize the MTT into a purple formazan product.

  • A solubilization solution (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10] The intensity of the purple color is proportional to the number of viable, proliferating cells.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine released by immune cells into the culture medium.

1. Cell Culture and Stimulation:

  • PBMCs or a specific immune cell line (e.g., macrophages) are cultured in a 24- or 96-well plate.

  • The cells are pre-treated with different concentrations of Sulfasalazine or Sulfapyridine for a specified period.

  • A stimulant, such as lipopolysaccharide (LPS), is added to induce cytokine production.[11]

  • The plate is incubated for a period of time (e.g., 24 hours) to allow for cytokine release.

2. Sample Collection:

  • After incubation, the plate is centrifuged to pellet the cells.

  • The cell culture supernatant is carefully collected for cytokine analysis.[12]

3. ELISA (Enzyme-Linked Immunosorbent Assay) Procedure:

  • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • The plate is washed and blocked to prevent non-specific binding.

  • The collected cell culture supernatants and a series of cytokine standards are added to the wells and incubated.

  • The plate is washed again, and a biotinylated detection antibody, also specific for the cytokine, is added.

  • After another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme to produce a colored product.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured on a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[13][14]

In Vitro Toxicity Assay

This assay assesses the cytotoxic effects of the compounds on cells.

1. Cell Preparation and Seeding:

  • A suitable cell line (e.g., lymphocytes or a cancer cell line) is cultured and harvested.

  • The cells are seeded into a 96-well plate at a predetermined density.

2. Compound Treatment:

  • The cells are exposed to a range of concentrations of Sulfasalazine and Sulfapyridine for a defined period (e.g., 24 or 48 hours).

3. Viability Assessment (Trypan Blue Exclusion):

  • After incubation, the cells are harvested and mixed with a trypan blue solution.

  • Viable cells with intact cell membranes exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue.

  • The number of viable and non-viable cells is counted using a hemocytometer under a microscope to determine the percentage of cell viability.[15]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_data Data Analysis PBMC_isolation PBMC Isolation (Ficoll Gradient) Cell_culture Cell Culture (e.g., RPMI-1640) PBMC_isolation->Cell_culture Seeding Cell Seeding (96-well plate) Cell_culture->Seeding Drug_addition Add this compound or Sulfasalazine Seeding->Drug_addition Stimulation Add Stimulant (e.g., Mitogen, LPS) Drug_addition->Stimulation Proliferation Lymphocyte Proliferation (MTT) Stimulation->Proliferation Cytokine Cytokine Release (ELISA) Stimulation->Cytokine Toxicity Cytotoxicity (Trypan Blue) Stimulation->Toxicity Analysis Compare IC50/MIC and Efficacy Proliferation->Analysis Cytokine->Analysis Toxicity->Analysis

Caption: Experimental workflow for in vitro comparison.

NFkB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation Gene Target Gene Transcription NFkB_active->Gene Inflammation Pro-inflammatory Mediators Gene->Inflammation Sulfasalazine Sulfasalazine Sulfasalazine->IKK Inhibition

Caption: Sulfasalazine's inhibition of the NF-κB pathway.

Conclusion

The in vitro data compiled in this guide highlight the distinct pharmacological profiles of Sulfasalazine and its metabolite, Sulfapyridine. Sulfasalazine demonstrates direct inhibitory effects on key inflammatory pathways, such as NF-κB activation and leukotriene formation, as well as on lymphocyte proliferation.[3][4][5][16][17] In contrast, Sulfapyridine shows negligible activity in these immunomodulatory assays but exhibits antibacterial properties against specific enteric pathogens.[6] This suggests a synergistic action in vivo, where Sulfasalazine and its metabolites target different aspects of inflammatory and infectious processes. For researchers in drug development, this comparative analysis underscores the importance of considering the bioactivity of both the parent drug and its metabolites. Further head-to-head in vitro studies across a broader range of cell types and assays are warranted to fully elucidate the comparative efficacy and potential applications of these compounds.

References

In Vitro Efficacy of Sulfapyrazine and Modern Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of sulfapyrazine, an early sulfonamide antibiotic, with a selection of modern antibiotic classes. The data presented is a collation from various scientific studies and is intended to offer a broad perspective on their relative potencies against key bacterial pathogens.

Introduction

This compound belongs to the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents used systemically. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids. By disrupting its production, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and replication rather than directly killing the cells.[1] In contrast, modern antibiotics employ a variety of mechanisms, often with bactericidal (cell-killing) effects, and have been developed to overcome the challenges of antibiotic resistance and to provide broader spectrum of activity. This guide will compare the in vitro activity of this compound with representatives from several modern antibiotic classes: fluoroquinolones, beta-lactams, macrolides, and others.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sulfapyridine (a closely related sulfonamide often used in in vitro studies) and various modern antibiotics against common Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of in vitro antibiotic efficacy.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental methodologies, including specific strains tested, inoculum size, and interpretation criteria.

Gram-Positive Pathogen: Staphylococcus aureus

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The emergence of methicillin-resistant S. aureus (MRSA) has made the selection of effective antibiotics particularly challenging.

AntibioticClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Sulfapyridine Sulfonamide--[2]
Ciprofloxacin Fluoroquinolone---
Vancomycin Glycopeptide11[1][3][4][5]
Daptomycin Lipopeptide0.50.5[6][7][8][9]
Linezolid Oxazolidinone1-22[2][10][11]
Gram-Negative Pathogen: Escherichia coli

Escherichia coli is a common cause of urinary tract infections, gastroenteritis, and nosocomial infections. The rise of multidrug-resistant strains, particularly those producing extended-spectrum β-lactamases (ESBLs), poses a significant therapeutic challenge.

AntibioticClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Sulfapyridine Sulfonamide>1600 (most strains)>1600 (most strains)[12]
Ciprofloxacin Fluoroquinolone≤0.06>8[13][14][15][16]
Ceftriaxone 3rd Gen. Cephalosporin0.06≥32[17][18][19]
Meropenem Carbapenem--[20][21][22]

Note: The high MIC values for sulfapyridine against most E. coli strains indicate widespread resistance. The wide range in ciprofloxacin and ceftriaxone MICs reflects the prevalence of resistant isolates.

Gram-Negative Pathogen: Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its intrinsic resistance to many antibiotics and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.

AntibioticClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Sulfapyridine Sulfonamide---
Ciprofloxacin Fluoroquinolone---
Meropenem Carbapenem432[23][24][25][26]

Note: Data for sulfapyridine against P. aeruginosa is scarce, likely due to its limited activity. Meropenem is a key antipseudomonal carbapenem, though resistance is an increasing concern.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure. The two most common methods are broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][14]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[1][3][6][13][27]

Workflow for Broth Microdilution:

BrothMicrodilution prep Prepare two-fold serial dilutions of antibiotic in broth plate Inoculate microtiter plate wells with bacterial suspension prep->plate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->plate incubate Incubate at 35-37°C for 16-20 hours plate->incubate read Read results: determine the lowest concentration with no visible growth (MIC) incubate->read

Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. Once solidified, a standardized inoculum of the test bacteria is spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest antibiotic concentration that completely inhibits visible bacterial growth.[11][14][17]

Workflow for Agar Dilution:

AgarDilution prep Prepare agar plates with varying antibiotic concentrations spot Spot inoculum onto the surface of each plate prep->spot inoculum Prepare standardized bacterial inoculum inoculum->spot incubate Incubate plates at 35-37°C for 16-20 hours spot->incubate read Read results: determine the lowest concentration with no visible growth (MIC) incubate->read

Workflow for determining Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Mechanisms of Action: Signaling Pathways

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. The following diagrams illustrate the pathways targeted by sulfonamides and several classes of modern antibiotics.

Sulfonamides (e.g., this compound)

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. This ultimately disrupts the production of DNA, RNA, and proteins.

Sulfonamide_MoA PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid This compound This compound This compound->Dihydropteroate_Synthase Inhibits Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids DNA, RNA, Proteins Tetrahydrofolic_Acid->Nucleic_Acids

Mechanism of action of this compound.

Fluoroquinolones (e.g., Ciprofloxacin)

Fluoroquinolones target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes that are critical for DNA replication, repair, and recombination.[28][29] Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.[28]

Fluoroquinolone_MoA DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Replication DNA Replication DNA_Gyrase->Replication Topoisomerase_IV->Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits Cell_Death Cell Death Replication->Cell_Death

Mechanism of action of fluoroquinolones.

Beta-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems)

Beta-lactam antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.[30][31][32] This weakens the cell wall, leading to cell lysis.

BetaLactam_MoA Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBPs Cell_Wall Bacterial Cell Wall Synthesis PBPs->Cell_Wall Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->PBPs Inhibits Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Mechanism of action of beta-lactam antibiotics.

Macrolides (e.g., Azithromycin)

Macrolides inhibit bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome.[27][33][34] This blocks the exit of the growing polypeptide chain, thus halting protein production.

Macrolide_MoA Ribosome Bacterial 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Azithromycin Azithromycin Azithromycin->Ribosome Binds to and inhibits Bacterial_Growth Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth

Mechanism of action of macrolide antibiotics.

Conclusion

The in vitro data compiled in this guide highlight the significant difference in potency between this compound and modern antibiotics against key bacterial pathogens. While sulfonamides like this compound were groundbreaking in their time, the widespread development of resistance has limited their current clinical utility for many common infections. Modern antibiotics, with their diverse mechanisms of action and often bactericidal activity, generally exhibit much lower MIC values, indicating greater in vitro efficacy. However, the continuous emergence of resistance to these newer agents underscores the ongoing need for antibiotic stewardship and the development of novel antimicrobial therapies. This guide serves as a foundational resource for understanding the comparative in vitro landscape of these important therapeutic agents.

References

Comparative Analysis of Sulfapyrazine's Anti-Inflammatory Effects Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of Sulfapyrazine with well-characterized inhibitors of key inflammatory pathways. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies for validation.

Introduction to this compound and its Anti-inflammatory Role

This compound is an active metabolite of Sulfasalazine, a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] While Sulfasalazine itself is a prodrug, its breakdown by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA) is crucial for its therapeutic effects.[2][3] Sulfapyridine is largely responsible for the systemic anti-inflammatory and immunomodulatory effects.[2] This guide will focus on the mechanisms of action of this compound's parent compound, Sulfasalazine, and compare them to specific inhibitors of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Comparative Data on Anti-inflammatory Mechanisms

The following table summarizes the primary mechanisms of action for Sulfasalazine (the precursor to this compound) and other selected anti-inflammatory agents.

Compound Primary Target(s) Mechanism of Action Key Downstream Effects
Sulfasalazine/ this compound NF-κB, IκB kinases (IKK-α, IKK-β)Directly inhibits IKK-α and IKK-β, preventing the phosphorylation and subsequent degradation of IκBα. This blocks the nuclear translocation of NF-κB.[4][5]Decreased expression of pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6.[6] May also inhibit the binding of TNF-α to its receptor.[7]
Celecoxib Cyclooxygenase-2 (COX-2)Selective, reversible inhibition of the COX-2 enzyme.[8][9][10]Blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of pro-inflammatory prostaglandins.[10][11][12]
Adalimumab Tumor Necrosis Factor-alpha (TNF-α)A recombinant human monoclonal antibody that binds with high affinity to both soluble and membrane-bound TNF-α, neutralizing its activity.[13][14][15]Prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), which in turn inhibits the downstream activation of NF-κB and MAPK signaling pathways.[13][16]
Tocilizumab Interleukin-6 Receptor (IL-6R)A humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors.[17][18][19]Blocks IL-6-mediated signaling, preventing the activation of the JAK-STAT pathway and subsequent pro-inflammatory gene expression.[18][20]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of anti-inflammatory effects.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[21]

  • Materials:

    • Recombinant human COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control)

    • 96-well white opaque microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the test compound (e.g., this compound) or positive control (Celecoxib) to the appropriate wells.

    • Add the reconstituted COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 10-20 minutes.[22]

    • Initiate the reaction by adding Arachidonic Acid to all wells.[22]

    • Immediately measure the fluorescence kinetically at an excitation/emission wavelength of 535/587 nm for 5-10 minutes.[21]

    • Calculate the percentage of inhibition based on the rate of fluorescence increase compared to the vehicle control.

TNF-α and IL-6 Quantification (ELISA)

This protocol is for quantifying the levels of TNF-α and IL-6 in cell culture supernatants or serum.

  • Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of the target cytokine.

  • Materials:

    • ELISA kit for human TNF-α or IL-6 (containing capture antibody, detection antibody, standard, and substrate)

    • 96-well microplate pre-coated with capture antibody

    • Wash Buffer

    • Sample Diluent

    • Streptavidin-HRP

    • TMB Substrate

    • Stop Solution

    • Microplate reader

  • Procedure:

    • Prepare standards and samples in Sample Diluent.

    • Add 200 µL of the standards and samples to the appropriate wells of the pre-coated plate.[23]

    • Incubate for 2 hours at room temperature.[23]

    • Wash the plate four times with Wash Buffer.[23]

    • Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[24]

    • Wash the plate.

    • Add Streptavidin-HRP to each well and incubate for 20-30 minutes.[24]

    • Wash the plate.

    • Add TMB Substrate and incubate in the dark for 30 minutes.[24]

    • Add Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

    • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

NF-κB Activation Assay (Western Blot)

This assay determines NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Principle: Upon activation, the NF-κB p65 subunit moves from the cytoplasm into the nucleus. This translocation can be quantified by separating the cytoplasmic and nuclear protein fractions and detecting the amount of p65 in each fraction via Western blot.[25]

  • Materials:

    • Cell lysis buffers for cytoplasmic and nuclear fractionation

    • Primary antibody against NF-κB p65

    • Primary antibody for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels

    • PVDF membrane

    • Chemiluminescent substrate

    • Gel imaging system

  • Procedure:

    • Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test inhibitor (e.g., Sulfasalazine).

    • Harvest the cells and perform cytoplasmic and nuclear fractionation using appropriate reagents.[25]

    • Determine the protein concentration of each fraction.

    • Separate the proteins from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against NF-κB p65.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure the purity of the fractions, probe separate blots with antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.

    • Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

Visualizations

Experimental Workflow for Validating Anti-inflammatory Effects

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Assays cluster_3 Data Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) stimulation Stimulate with LPS/TNF-α cell_culture->stimulation treatment Treat with this compound or Known Inhibitor stimulation->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysates treatment->cell_lysate elisa ELISA for TNF-α and IL-6 supernatant->elisa fractionation Cytoplasmic & Nuclear Fractionation cell_lysate->fractionation cox_assay COX-2 Inhibition Assay cell_lysate->cox_assay western_blot Western Blot for NF-κB p65 Translocation fractionation->western_blot data_analysis Quantify and Compare Inhibitory Effects elisa->data_analysis cox_assay->data_analysis western_blot->data_analysis

Caption: Workflow for assessing the anti-inflammatory effects of test compounds.

NF-κB Signaling Pathway and Point of Inhibition

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ) TNFR->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates IkB_NFkB->NFkB Releases p_IkB P-IκBα IkB_NFkB->p_IkB ub_p_IkB Ub-P-IκBα p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome Degradation ub_p_IkB->proteasome active_NFkB Active NF-κB gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) active_NFkB->gene_transcription Induces This compound This compound (via Sulfasalazine) This compound->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Sulfapyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sulfapyrazine, a sulfonamide antibiotic, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Classification and Regulatory Overview

While not explicitly listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), this compound's classification as a toxic solid for transportation (UN 2811) necessitates that it be managed as a hazardous waste to ensure the highest safety standards.[1] Pharmaceutical waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the potential for reproductive harm, it is prudent to handle this compound as a hazardous waste.[2]

All disposal activities must adhere to federal, state, and local regulations for hazardous waste.[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRequired when dusts may be generated.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound waste. This protocol is designed for this compound in its pure form as well as for contaminated labware.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams.[2]

  • Collect all this compound waste, including excess reagent, contaminated personal protective equipment (gloves, etc.), and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • The container should be labeled as "Hazardous Waste - this compound."

2. Container Management:

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be managed as hazardous waste unless they are "RCRA empty." For a container to be considered RCRA empty, all possible contents must be removed, and no more than 2.5 cm (1 inch) of residue should remain in the bottom.

  • For containers that held acutely toxic "P-listed" wastes, triple-rinsing is required to render them non-hazardous. Although this compound is not P-listed, adopting this best practice is recommended. The rinsate from this process must be collected and disposed of as hazardous waste.[5]

4. Final Disposal:

  • Engage a licensed hazardous waste disposal contractor for the final disposal of the this compound waste.[3]

  • The preferred method for the disposal of pharmaceutical waste is incineration at a permitted hazardous waste incinerator.[5]

  • Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations for toxic solids.[1]

Logical Workflow for this compound Disposal

start Initiate this compound Disposal ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store Store Container Securely collect->store contractor Contact Licensed Hazardous Waste Contractor store->contractor transport Arrange for Compliant Transport contractor->transport incinerate Incinerate at Permitted Facility transport->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as listed in the table above.

  • Containment: Prevent the spread of the powder. Avoid creating dust.

  • Clean-up: Carefully sweep or vacuum the spilled material into a hazardous waste container. Do not use compressed air.[1]

  • Decontaminate: Clean the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

References

Safe Handling and Disposal of Sulfapyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Sulfapyrazine. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Core Hazards: this compound is classified as a hazardous substance with the following potential effects:

  • Toxic if swallowed.[1][2]

  • May cause an allergic skin reaction.[1][2][3]

  • Suspected of damaging fertility or the unborn child.[3][4]

  • Causes damage to organs.[1][2][3]

  • Toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and most critical barrier against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The outer glove should be worn over the gown cuff.[5]Prevents skin contact and allergic reactions.[1][6] Double gloving provides an additional layer of protection.[5]
Eye & Face Protection Tightly fitting safety goggles with side-shields.[6] A face shield should be worn if there is a risk of splashes or aerosol generation.[1][7]Protects eyes from dust, which can cause mechanical irritation, and from splashes.[1][2]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5] A laboratory coat can also be used.[1]Protects against skin contact and contamination of personal clothing.[6]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated and ventilation is inadequate.[6] For firefighting, a self-contained breathing apparatus is required.[1]Prevents inhalation of the substance, which can be toxic.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a designated, well-ventilated area, such as a chemical fume hood.[6] If general ventilation is insufficient, use local exhaust ventilation.[1]

  • Ensure emergency exits and risk-elimination areas are accessible.[6]

  • Before beginning, ensure all necessary PPE is available and has been inspected for integrity.[4]

  • Keep the container tightly closed when not in use.[1][4]

2. Handling the Compound:

  • Don appropriate PPE as specified in the table above.

  • Avoid all direct contact with skin and eyes.[6]

  • Do not swallow the substance.[1]

  • Minimize the generation and accumulation of dust.[1] Avoid actions like clearing dusty surfaces with compressed air.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][6]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

  • Contaminated work clothing must not be allowed out of the laboratory.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Thoroughly clean the work area after the procedure is complete.

Disposal Plan: Waste Management Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials like gloves and wipes, in a suitable, closed, and clearly labeled container for disposal.[4][6]

2. Disposal Method:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][8] This must be done in accordance with all local, regional, and national regulations.[1]

  • Do not dispose of this compound waste into the sewer system.[1]

  • Empty containers should be taken to an approved waste handling site for recycling or proper disposal.[1]

3. Spill Management:

  • In the event of a spill, use personal protective equipment.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[4] Avoid creating dust.[4]

  • Local authorities should be notified if significant spills cannot be contained.[1]

Quantitative Toxicity Data

The following table summarizes key toxicological data for this compound.

Data PointValueSpecies
Oral LD50 15,800 mg/kgRat
Intraperitoneal LD50 1,150 mg/kgMouse

Data sourced from Cayman Chemical Safety Data Sheet.[3]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe Verify Controls handling 3. Handling ppe->handling Begin Work post_handling 4. Post-Handling handling->post_handling Procedure Complete spill Spill Event handling->spill disposal 5. Waste Disposal post_handling->disposal Segregate Waste spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Follow Emergency Plan spill_cleanup->disposal Contain & Dispose

References

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Sulfapyrazine
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.